Technical Documentation Center

4-Methyl-1,3-thiazole-2-carbonimidoylcyanide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

Core Science & Biosynthesis

Foundational

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide For Researchers, Scientists, and Drug Development Professionals The 1,3-thiazole...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a structure that has proven to be a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds. Thiazole derivatives exhibit a remarkably broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][2][3][4] This versatility is highlighted by the presence of the thiazole nucleus in numerous FDA-approved drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][5]

This guide focuses on the novel compound 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide (CAS No. 173540-03-9).[6] While this specific molecule is not extensively characterized in current literature, its structure presents a compelling subject for investigation. It combines the proven biological relevance of the 4-methylthiazole core with the unique and reactive 2-carbonimidoylcyanide functional group. This document serves as a technical framework for the synthesis, characterization, and hypothetical biological evaluation of this compound, providing researchers with a roadmap to explore its potential as a novel therapeutic agent.

Part 1: Chemical and Structural Rationale

The 4-Methyl-1,3-thiazole Core

The thiazole ring itself is a key pharmacophore, but its substitution pattern is critical for modulating biological activity. The methyl group at the 4-position of the ring is a common feature in many active thiazole derivatives. This small alkyl group can influence the molecule's properties in several ways:

  • Steric Effects: It can dictate the preferred conformation of the molecule, influencing how it fits into a biological target's binding site.

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic distribution within the thiazole ring, potentially affecting its reactivity and interaction with target proteins.

  • Metabolic Stability: It can block a potential site of metabolism, increasing the compound's half-life in vivo.

The 2-Carbonimidoylcyanide Functional Group: A Locus of Reactivity and Interaction

The IUPAC name "4-Methyl-1,3-thiazole-2-carbonimidoylcyanide" describes a functional group at the 2-position of the thiazole ring with the structure -C(=NH)-C≡N. This moiety is a fascinating combination of an imine and a nitrile, each contributing unique chemical properties.

  • Imine Group (-C(=NH)-): As a nitrogen analog of a carbonyl, the imine group is a key interaction point. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. This duality allows for complex interactions within a protein binding pocket. The imine is also susceptible to hydrolysis, which could be a factor in its metabolic fate or a mechanism for pro-drug activation.

  • Nitrile Group (-C≡N): The nitrile group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its linear geometry and polar nature are often exploited in drug design to enhance binding affinity and modulate physicochemical properties like solubility and membrane permeability.[7]

The juxtaposition of these two groups creates a unique electronic environment, suggesting that this moiety could serve as a novel pharmacophore for targeting enzymes or receptors.

Part 2: Proposed Synthesis and Characterization

Given the novelty of the target compound, a specific, validated synthetic protocol is not available. However, based on established methodologies for the synthesis of 2-substituted thiazoles, a plausible and robust synthetic route can be designed.[8][9][10]

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process beginning with the well-established Hantzsch thiazole synthesis.

Synthetic_Pathway Start Thioacetamide + 3-Bromo-2-butanone Intermediate1 2-Amino-4-methylthiazole Start->Intermediate1 Hantzsch Synthesis (Reflux in Ethanol) Intermediate2 2-Bromo-4-methylthiazole Intermediate1->Intermediate2 Sandmeyer-type Reaction (NaNO₂, HBr, CuBr₂) Intermediate3 4-Methylthiazole-2-carbonitrile Intermediate2->Intermediate3 Cyanation (CuCN, DMF, Heat) Product 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide Intermediate3->Product Imine Formation (1. DIBAL-H, Toluene, -78°C) (2. NH₃ quench) (3. Oxidation, e.g., MnO₂)

Caption: Proposed synthetic workflow for 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Synthesis)

  • To a solution of thioacetamide (1.0 eq) in absolute ethanol (5 mL/mmol), add 3-bromo-2-butanone (1.05 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-4-methylthiazole.

    • Causality: The Hantzsch reaction is a classic, high-yielding method for creating the thiazole core by condensing a thioamide with an α-haloketone.[10][11][12] Ethanol is a suitable polar protic solvent for this condensation.

Step 2: Synthesis of 2-Bromo-4-methylthiazole (Sandmeyer-type Reaction)

  • Dissolve 2-amino-4-methylthiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Extract the product with diethyl ether, wash the organic layer with sodium hydroxide solution and then brine, dry over magnesium sulfate, and concentrate.

  • Purify by distillation or column chromatography.

    • Causality: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring into a halide, providing a key intermediate for further functionalization.[8]

Step 3: Synthesis of 4-Methylthiazole-2-carbonitrile

  • Combine 2-bromo-4-methylthiazole (1.0 eq) and copper(I) cyanide (1.5 eq) in a flask with anhydrous dimethylformamide (DMF).

  • Heat the mixture to 140-150°C and stir for 8-12 hours under a nitrogen atmosphere.

  • Cool the reaction, pour it into an aqueous solution of ferric chloride and HCl to decompose the copper complexes, and extract with toluene.

  • Wash the organic layers, dry, and concentrate. Purify by column chromatography.

    • Causality: This is a standard nucleophilic substitution (Rosenmund-von Braun reaction) to install a nitrile group onto an aromatic ring, which is a precursor to the target functional group.[8]

Step 4: Synthesis of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide This final step is the most speculative and requires careful optimization.

  • Dissolve 4-methylthiazole-2-carbonitrile (1.0 eq) in anhydrous toluene and cool to -78°C (dry ice/acetone bath) under a nitrogen atmosphere.

  • Add a solution of Diisobutylaluminium hydride (DIBAL-H) (1.1 eq) dropwise to reduce the nitrile to an intermediate imine-aluminum complex.

  • After stirring for 1 hour, quench the reaction with anhydrous ammonia gas bubbled through the solution, followed by a methanol quench.

  • Allow the mixture to warm to room temperature. The product from this step would be the corresponding amidine. A subsequent oxidation step would be required to form the final product, which is beyond a simple, predictable one-pot reaction and would require significant experimental development. An alternative, more direct route from an N-unsubstituted thioamide and cyanogen gas could also be explored, though this involves highly toxic reagents.[8][9]

Proposed Physicochemical and Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a standard battery of analytical techniques would be employed.

Technique Purpose Expected Observations for 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide
¹H NMR Structural elucidation (Proton environment)Singlet for the C5-H of the thiazole ring (~7.5-8.0 ppm); Singlet for the C4-CH₃ group (~2.5 ppm); Broad singlet for the =N-H proton.
¹³C NMR Structural elucidation (Carbon skeleton)Signals for the thiazole ring carbons (C2, C4, C5); Signal for the methyl carbon; Signal for the imine carbon (-C=N-); Signal for the nitrile carbon (-C≡N).
FT-IR Functional group identificationCharacteristic sharp stretch for the nitrile group (C≡N) around 2220-2260 cm⁻¹; Stretch for the imine group (C=N) around 1640-1690 cm⁻¹; Stretch for the N-H bond around 3300-3500 cm⁻¹.
HRMS Molecular formula confirmationThe measured m/z value should match the calculated exact mass of the molecular ion [M+H]⁺ for C₆H₄N₄S.
Elemental Analysis Purity and empirical formulaThe experimental percentages of C, H, N, and S should be within ±0.4% of the theoretical calculated values.

Part 3: Hypothesized Biological Activity and Screening Protocols

Drawing from the extensive literature on thiazole derivatives, it is reasonable to hypothesize that 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide could possess anticancer or antimicrobial properties.[1][2][3][5] A tiered screening approach is recommended to efficiently evaluate its biological potential.

Proposed Biological Screening Workflow

Screening_Workflow Compound Synthesized Compound PrimaryScreen Primary Screening (e.g., NCI-60 Cell Line Panel) Compound->PrimaryScreen HitIdentified Hit Identification (Compound shows >50% growth inhibition in one or more cell lines) PrimaryScreen->HitIdentified Data Analysis SecondaryScreen Secondary Screening (Dose-response curve to determine IC₅₀) HitIdentified->SecondaryScreen Proceed with Hits TertiaryScreen Tertiary Screening (Mechanism of Action Studies: Apoptosis Assay, Cell Cycle Analysis) SecondaryScreen->TertiaryScreen Potent Compounds Lead Lead Compound TertiaryScreen->Lead Promising Mechanism

Caption: Tiered workflow for evaluating the anticancer potential of the novel compound.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method to determine the cytotoxic effects of the compound against a cancer cell line (e.g., MCF-7 breast cancer cells).

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the compound-containing media. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

    • Trustworthiness: This protocol is a self-validating system. The inclusion of both positive (Doxorubicin) and negative (vehicle) controls ensures that the assay is performing as expected and that any observed cytotoxicity is due to the test compound and not an artifact of the procedure.

Conclusion and Future Directions

4-Methyl-1,3-thiazole-2-carbonimidoylcyanide represents an unexplored area of chemical space, combining a privileged heterocyclic scaffold with a unique and reactive functional group. This guide provides a comprehensive, albeit hypothetical, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is grounded in well-established chemical principles, and the suggested screening protocols represent the gold standard in early-stage drug discovery.

Future research should focus on the successful synthesis and unambiguous characterization of this molecule. If the compound demonstrates promising biological activity in primary screens, further studies would be warranted to elucidate its mechanism of action, explore structure-activity relationships through the synthesis of analogs, and evaluate its drug-like properties. The exploration of such novel chemical entities is essential for the continued advancement of therapeutic discovery.

References

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

  • MDPI. (n.d.). Thiazole Ring—A Biologically Active Scaffold. PMC. Available at: [Link]

  • American Chemical Society. (2023, June 20). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC. Available at: [Link]

  • ResearchGate. (2020, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available at: [Link]

  • IJPCR. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]

  • ResearchGate. (2024, February 1). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available at: [Link]

  • American Chemical Society. (2023, June 20). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde. Available at: [Link]

  • PubMed. (2017, April). The C8 side chain is one of the key functional group of Garcinol for its anti-cancer effects. Available at: [Link]

  • Wikipedia. (n.d.). Carbodiimide. Available at: [Link]

  • Wikipedia. (n.d.). Cyanamide. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • Chemical Reviews Letters. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available at: [Link]

  • HETEROCYCLES. (2012, June 22). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Available at: [Link]

  • Cheméo. (n.d.). 4-Methylthiazole.pdf. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2010, August 1). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Available at: [Link]

  • MDPI. (2021, January 27). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2014, November 24). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Available at: [Link]

  • ResearchGate. (2025, May 29). Synthesis of 1,3,4-Thiadiazoles: Review. Available at: [Link]

  • JPP. (n.d.). Systematic Review On Thiazole And Its Applications. Available at: [Link]

  • LibreTexts. (n.d.). 10.2 Functional Groups – CHEM 1114 – Introduction to Chemistry. Available at: [Link]

  • MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. Available at: [Link]

  • ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties. Available at: [Link]

  • MDPI. (2022, November 12). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Available at: [Link]

  • LibreTexts. (n.d.). FG4. Carboxyloid Groups - Functional Groups. Available at: [Link]

Sources

Exploratory

The Physical Properties and Therapeutic Potential of 4-Methylthiazole Derivatives: A Technical Guide for Drug Development

Executive Summary As the demand for novel pharmacophores in oncology and infectious disease escalates, the 4-methylthiazole (4-MT) scaffold has emerged as a highly versatile building block in medicinal chemistry. Origina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for novel pharmacophores in oncology and infectious disease escalates, the 4-methylthiazole (4-MT) scaffold has emerged as a highly versatile building block in medicinal chemistry. Originally recognized as a critical intermediate in the synthesis of cephalosporin antibiotics (e.g., cefditoren pivoxil), its intrinsic chemical reactivity and favorable physicochemical profile have catalyzed the development of next-generation therapeutics.

This whitepaper provides an in-depth technical analysis of 4-methylthiazole derivatives. Designed for application scientists and drug development professionals, this guide bridges the gap between foundational physical chemistry and advanced biological applications, detailing the causality behind structural derivatization, mechanistic pathways, and self-validating experimental screening protocols.

Physicochemical Profiling of the 4-Methylthiazole Scaffold

Before embarking on structural derivatization, it is critical to understand the baseline physical properties of the 4-MT core. These parameters dictate not only the synthetic handling of the compound but also the pharmacokinetic trajectory of its downstream derivatives.

Table 1: Core Physical Properties of 4-Methylthiazole
PropertyValueCausality / Relevance to Drug Design
Molecular Weight 99.15 g/mol The ultra-low molecular weight provides a vast "size budget," allowing for extensive functionalization without violating Lipinski’s Rule of Five[1].
Boiling Point 133–134 °CIndicates moderate volatility. Synthetic workflows require reflux condensers to prevent solvent/reagent loss during high-temperature cyclizations[2].
Density 1.09 g/mL (at 25 °C)Marginally heavier than water. This dictates phase separation dynamics during aqueous workups and liquid-liquid extractions[3].
LogP (Octanol/Water) ~0.97Represents an ideal baseline lipophilicity. The core is hydrophobic enough to cross lipid bilayers but hydrophilic enough to maintain systemic solubility[1].
Flash Point 32 °CClassifies 4-MT as a flammable liquid. Mandates handling under inert atmospheres (e.g., Argon or Nitrogen) to mitigate combustion risks during synthesis[2].

Application Scientist Insight: The LogP of ~0.97 is arguably the most critical metric here. When designing kinase inhibitors or DNA gyrase modulators, the drug must penetrate the cell membrane without becoming trapped in the lipid bilayer. By starting with a balanced LogP, medicinal chemists can append highly polar moieties (like carboxylic acids) or bulky lipophilic groups (like halogenated phenyl rings) while keeping the final drug candidate within the optimal LogP range of 2.0 to 5.0.

Structural Derivatization & Synthesis Workflows

The therapeutic utility of the 4-MT scaffold is realized through targeted derivatization, primarily utilizing intermediates like 4-methylthiazole-5-carboxaldehyde and 4-methylthiazole-5-carboxylic acid [4],[5].

By functionalizing the C5 position, chemists can synthesize a diverse array of compounds. For instance, cyclocondensation of thiosemicarbazones yields thiazolidinone-hybridized 4-MT derivatives, which exhibit profound antimicrobial properties[6]. Conversely, amidation of the carboxylic acid derivative yields potent anticancer agents capable of fitting into the ATP-binding pockets of kinases[5].

G A 4-Methylthiazole Core B 4-MT-5-carboxaldehyde A->B Formylation C 4-MT-5-carboxylic acid A->C Carboxylation D Antimicrobial Agents B->D Cyclocondensation E Anticancer Agents C->E Amidation

Caption: Workflow of 4-methylthiazole derivatization into therapeutic agents.

Biological Activity & Mechanistic Pathways

Anticancer Activity: Kinase Inhibition

Derivatives of 4-methylthiazole-5-carboxylic acid have demonstrated potent cytotoxic effects against aggressive cancer models, including MDA-MB-231 breast adenocarcinoma cell lines[5]. The primary mechanism of action involves the targeted inhibition of the PI3K/Akt/mTOR signaling cascade [4]. The nitrogen and sulfur heteroatoms in the thiazole ring act as hydrogen bond acceptors, anchoring the molecule within the kinase hinge region, thereby preventing ATP binding and halting tumor proliferation.

G S 4-MT Derivative P PI3K S->P Allosteric Inhibition M mTOR S->M Kinase Inhibition AP Apoptosis S->AP Induces A Akt P->A Phosphorylation A->M Activation C Tumor Proliferation M->C Promotes

Caption: Mechanism of action for 4-MT derivatives inhibiting the PI3K/Akt/mTOR pathway.

Antimicrobial Activity: DNA Gyrase Modulation

In the realm of infectious diseases, 4-MT derivatives exhibit broad-spectrum antibacterial and antifungal activity. Recent in silico and in vitro studies reveal that these compounds function as allosteric inhibitors of bacterial DNA gyrase[7]. By binding to allosteric sites rather than the highly mutated active sites, 4-MT derivatives bypass common resistance mechanisms, making them highly valuable against drug-resistant pathogens.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that prove the assay is functioning correctly, ensuring that any observed biological activity is directly causal to the 4-MT derivative.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol quantifies the anti-proliferative effects of 4-MT derivatives on breast cancer cells[5].

  • Causality: The MTT assay measures mitochondrial reductase activity. Because only living cells can reduce the tetrazolium dye (MTT) into insoluble purple formazan, the colorimetric readout is directly proportional to cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cellular adhesion.

  • Compound Treatment: Aspirate the media and apply the 4-MT derivative at varying concentrations (e.g., 1, 10, 25, 50, 100 µM) dissolved in fresh media.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the internalized formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader.

  • Self-Validating Controls:

    • Positive Control: Doxorubicin (validates the assay's sensitivity to known cytotoxic agents).

    • Negative Control: 0.1% DMSO vehicle (proves that cell death is caused by the 4-MT derivative, not solvent toxicity).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of 4-MT derivatives against bacterial strains[7].

  • Causality: Broth microdilution provides a precise, quantitative measurement of a compound's potency, which is essential for establishing Structure-Activity Relationships (SAR).

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., P. aeruginosa) on agar plates. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the 4-MT derivative in Mueller-Hinton Broth (MHB), starting from 512 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well containing the diluted compound.

  • Incubation: Seal the plate and incubate at 37 °C for 18–24 hours.

  • Readout: Visually inspect the wells or use a spectrophotometer (OD600) to identify the lowest concentration of the derivative that completely inhibits visible bacterial growth (the MIC).

  • Self-Validating Controls:

    • Positive Control: Ciprofloxacin (confirms the susceptibility profile of the bacterial strain).

    • Sterility Control: Uninoculated MHB (ensures no environmental contamination skewed the results).

Conclusion

The 4-methylthiazole scaffold represents a masterclass in medicinal chemistry. Its ideal baseline physical properties—specifically its low molecular weight and balanced lipophilicity—make it a highly tunable pharmacophore. Through strategic derivatization at the C5 position, application scientists can generate potent kinase inhibitors for oncology or allosteric DNA gyrase modulators for infectious diseases. By employing rigorous, self-validating screening protocols, researchers can confidently translate the physical promise of 4-methylthiazole into viable clinical candidates.

References

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents PubMed (NIH)[Link]

  • Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity Semantic Scholar[Link]

  • Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones ResearchGate[Link]

Sources

Foundational

The Thiazole Scaffold: A Historical and Mechanistic Whitepaper on Synthesis and Drug Discovery

Introduction Thiazole, a five-membered heterocyclic compound containing sulfur at position 1 and nitrogen at position 3, is a privileged structural motif in medicinal chemistry[1]. Naturally occurring in essential biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur at position 1 and nitrogen at position 3, is a privileged structural motif in medicinal chemistry[1]. Naturally occurring in essential biological molecules like vitamin B1 (thiamine) and the penicillin core[2], the thiazole ring has become a cornerstone in the development of synthetic therapeutics. This whitepaper provides an in-depth technical analysis of the historical milestones in thiazole synthesis, the mechanistic causality behind classical protocols, and the evolution of thiazole derivatives in modern drug development.

Historical Milestones in Thiazole Synthesis

The chemical synthesis of thiazoles dates back to the late 19th century, driven by the need to access stable aromatic nitrogen heterocycles from simple, commercially available reagents[3]. Over the decades, three foundational synthetic pathways have emerged:

  • The Hantzsch Thiazole Synthesis (1887): Discovered by Arthur Hantzsch, this remains the most widely utilized method for constructing the thiazole nucleus[4][5]. The classical reaction involves the condensation of an α -haloketone with a thioamide (or thiourea)[4]. Its enduring popularity stems from its high yield, operational simplicity, and the exceptional stability of the resulting aromatic products[4].

  • The Gabriel Synthesis (1910): A vital alternative approach, the Gabriel synthesis involves the cyclization of acylaminocarbonyl compounds (such as acylamino ketones) with a stoichiometric amount of phosphorus pentasulfide at elevated temperatures (e.g., 170 °C)[6][7]. This method is particularly useful for yielding 2,5-disubstituted thiazole derivatives[7].

  • The Cook-Heilbron Synthesis (1947): Discovered by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, this method specifically enabled the formation of 5-aminothiazoles—a class of compounds previously difficult to synthesize but of high utility for purine and pyridine construction[8]. It involves reacting α -aminonitriles or aminocyanoacetates with carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature[8].

Mechanistic Causality: The Hantzsch Synthesis

To master thiazole synthesis and troubleshoot low yields, researchers must understand the causality behind the molecular interactions. The Hantzsch synthesis is not a concerted reaction but a multi-step cascade driven by distinct thermodynamic and kinetic forces[4][6]:

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, being highly nucleophilic and polarizable, attacks the α -carbon of the haloketone via an SN​2 mechanism, displacing the halide leaving group[4].

  • Intramolecular Cyclization: The nitrogen atom of the thioamide moiety then attacks the electrophilic carbonyl carbon of the ketone. This 5-exo-trig cyclization forms a five-membered hydroxythiazoline intermediate[4][6].

  • Dehydration: The intermediate undergoes rapid dehydration (loss of H2​O ). The causality here is thermodynamic: the loss of water is heavily driven by the massive stabilization energy gained upon forming the fully conjugated, aromatic π -system of the thiazole ring[4].

HantzschMechanism Reactants Reactants (α-Haloketone + Thioamide) SN2 Step 1: SN2 Attack (S-Alkylation) Reactants->SN2 Intermediate1 Acyclic Thioether Intermediate SN2->Intermediate1 Halide displaced Cyclization Step 2: Intramolecular Cyclization Intermediate1->Cyclization N attacks C=O Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Step 3: Dehydration (-H2O) Intermediate2->Dehydration Thermodynamic driving force Product Aromatic Thiazole Derivative Dehydration->Product

Logical workflow of the Hantzsch Thiazole Synthesis mechanism.

Self-Validating Experimental Protocol: Hantzsch Synthesis

A robust protocol must be a self-validating system, meaning the physical changes observed during the procedure inherently confirm the success of the mechanistic steps. The following methodology outlines the synthesis of 2-amino-4-phenylthiazole using 2-bromoacetophenone and thiourea[3].

Step-by-Step Methodology
  • Reagent Combination: In a 20 mL scintillation vial, combine 5.0 mmol of 2-bromoacetophenone with 7.5 mmol of thiourea[3].

    • Causality: Using a 1.5x molar excess of thiourea ensures complete consumption of the highly reactive and lachrymatory α -haloketone, preventing it from complicating downstream purification.

  • Solvent Addition & Heating: Add 5 mL of methanol and a stir bar. Heat the mixture with stirring on a hot plate at 100 °C for 30 minutes[3].

    • Causality: Methanol acts as a polar protic solvent to solubilize the reagents and facilitate the initial SN​2 attack. The applied heat provides the necessary activation energy to drive the final dehydration step, locking the molecule into its aromatic state.

  • Cooling & Precipitation (Self-Validation): Remove the reaction from heat and cool to room temperature. Pour the contents into a 100-mL beaker containing 20 mL of 5% Na2​CO3​ solution and swirl to mix[3][4].

    • Causality: The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the basic 2-aminothiazole product, keeping it soluble as a hydrobromide salt. The sodium carbonate neutralizes the acid, liberating the free base. Because the neutral aromatic thiazole is poorly soluble in water, it instantly precipitates out of solution. This sudden precipitation serves as visual validation of successful product formation[3][4].

  • Isolation & Characterization: Filter the mixture through a Buchner funnel. Wash the filter cake with water to remove residual inorganic salts, and let the solid air dry[3]. Characterize the purity via Thin-Layer Chromatography (TLC) using a 50% ethyl acetate/50% hexane mobile phase[3].

ExperimentalWorkflow Mix 1. Mixing 2-bromoacetophenone + thiourea in MeOH Heat 2. Reflux 100°C for 30 mins (Drives Dehydration) Mix->Heat Cool 3. Cooling Return to Room Temp Heat->Cool Neutralize 4. Neutralization Add 5% Na2CO3 (Precipitates Free Base) Cool->Neutralize Filter 5. Isolation Buchner Funnel & Water Wash Neutralize->Filter

Step-by-step experimental workflow for synthesizing 2-amino-4-phenylthiazole.

Thiazole Derivatives in Modern Drug Development

The structural versatility of the thiazole ring allows for extensive functionalization, making it a highly modular pharmacophore[7][9]. Mechanistically, electrophilic substitution preferentially occurs at the C5 position, while nucleophilic substitution targets the C2 position.

Today, the thiazole scaffold is present in more than 18 FDA-approved drugs and over 70 experimental drugs. Historically, the development of these derivatives has targeted improved bioavailability, selectivity, and reduced toxicity. For example, early antidiabetic agents related to thiazoles (thiazolidinediones) caused severe side effects like hypoglycemia and obesity, prompting the targeted development of newer, safer thiazole-containing antidiabetic agents[2].

Quantitative Summary of Thiazole-Based Therapeutics
Drug NameTherapeutic AreaMechanism / TargetHistorical Context / Significance
Dasatinib Oncology (Antineoplastic)Tyrosine kinase inhibitor (BCR-ABL and SRC)Demonstrates the efficacy of thiazole rings in targeted cancer therapies and precision medicine[1][9].
Ritonavir Infectious DiseaseHIV protease inhibitorHighlights the critical use of the thiazole scaffold in the design of life-saving antiviral medications[1].
Nitazoxanide ParasitologyPyruvate:ferredoxin oxidoreductase inhibitorServes as a broad-spectrum antiparasitic and antiviral agent[1].
Meloxicam RheumatologyCOX-2 preferential NSAIDUtilizes the stable thiazole core to achieve potent anti-inflammatory action with reduced gastrointestinal toxicity[1].
Ampicillin Infectious DiseasePenicillin-binding protein inhibitorA classic β -lactam antibiotic containing a fused thiazolidine (reduced thiazole) ring, foundational to modern antibiotics[9].

Conclusion

From Arthur Hantzsch's foundational discovery in 1887 to the modern synthesis of targeted kinase inhibitors, the thiazole scaffold remains a dynamic and indispensable tool in organic chemistry. By deeply understanding the mechanistic causality of classical methods—such as the thermodynamic driving forces of the Hantzsch synthesis or the specific functionalization rules of the Gabriel and Cook-Heilbron pathways—researchers can continue to exploit this versatile heterocycle to design the next generation of highly specific, biologically active molecules.

References

  • Encyclopedia.pub. "Thiazoles and Bisthiazoles." Encyclopedia.pub. URL: [Link]

  • Chem Help Asap. "Hantzsch Thiazole Synthesis." Chem Help Asap. URL: [Link]

  • Wikipedia. "Cook–Heilbron thiazole synthesis." Wikipedia. URL:[Link]

  • ResearchGate. "A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments." ResearchGate. URL:[Link]

  • FABAD Journal of Pharmaceutical Sciences. "An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics." FABAD Journal of Pharmaceutical Sciences. URL: [Link]

  • ResearchGate. "(PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article." ResearchGate. URL: [Link]

  • Global Research Online. "An Overview of Thiazole Derivatives and its Biological Activities." Global Research Online. URL: [Link]

  • Malaysian Journal of Analytical Sciences. "A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES." Malaysian Journal of Analytical Sciences. URL:[Link]

  • IntechOpen. "Synthesis and Biological Evaluation of Thiazole Derivatives." IntechOpen. URL: [Link]

Sources

Exploratory

Advanced Safety and Operational Handling of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide: A Technical Whitepaper

Executive Summary In late-stage drug discovery and complex agrochemical synthesis, specialized heterocyclic nitriles are indispensable building blocks. 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide (CAS: 173540-03-9) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In late-stage drug discovery and complex agrochemical synthesis, specialized heterocyclic nitriles are indispensable building blocks. 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide (CAS: 173540-03-9) is a high-value intermediate used to install functionalized thiazole pharmacophores[1]. However, its utility is matched by a stringent risk profile. Handling this compound requires a deep understanding of its dual-hazard nature: the lipophilic heterocyclic core acts as a permeation enhancer, while the carbonimidoyl cyanide moiety presents a severe acute toxicity risk via cyanide release[2].

This whitepaper eschews generic safety advice in favor of mechanistic toxicology and field-proven, self-validating protocols. By understanding the causality behind these safety measures, researchers can confidently integrate this reactive intermediate into their synthetic workflows without compromising operational integrity.

Physicochemical Profiling & Hazard Metrics

To design an effective safety protocol, we must first quantify the physical and chemical boundaries of the material. The table below summarizes the critical metrics for 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide[1].

Property / MetricValue / Classification
Chemical Name 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide
CAS Registry Number 173540-03-9
Molecular Formula C₆H₅N₃S
Molecular Weight 151.19 g/mol
Physical State Solid / Powder
Primary Hazard Class Acute Toxicity (Category 3 - Oral, Dermal, Inhalation)
Secondary Hazards Skin Irritation 2, Eye Irritation 2A
Storage Requirements Cold-chain / 2-8°C, inert atmosphere, desiccated

Mechanistic Toxicology & Pharmacokinetics

The hazard profile of this compound is driven by its bipartite structure. The lipophilic 4-methylthiazole ring facilitates rapid dermal and mucosal absorption, bypassing standard physiological barriers. Once systemic, the carbonimidoyl cyanide moiety becomes the primary toxicophore.

The Causality of Toxicity: Under physiological conditions, enzymatic cleavage (e.g., via hepatic cytochrome P450 enzymes) or spontaneous hydrolysis in the presence of moisture releases free cyanide ions (CN⁻)[2]. The acute lethality of cyanide is due to its high binding affinity for the ferric (Fe³⁺) ion within the heme a3 center of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain[2]. This binding irreversibly halts oxidative phosphorylation, leading to rapid cellular ATP depletion and histotoxic hypoxia[2].

ToxPathway A 4-Methyl-1,3-thiazole- 2-carbonimidoylcyanide B Enzymatic/Hydrolytic Cleavage A->B CYP450 / Moisture C Free Cyanide (CN⁻) Release B->C D Cytochrome c Oxidase Inhibition (Fe³⁺) C->D Mitochondrial Targeting E ATP Depletion & Histotoxic Hypoxia D->E

Fig 1. Mechanistic pathway of cyanide-induced histotoxic hypoxia via cytochrome c oxidase inhibition.

Operational Safety & Engineering Controls

Standard laboratory PPE is structurally insufficient for handling reactive cyanides in solution. The "like-dissolves-like" principle dictates that organic solvents carrying this lipophilic compound will rapidly permeate standard single-layer nitrile gloves.

  • Engineering Controls: All open handling (weighing, transfer, and reaction setup) must occur in a certified chemical fume hood with a verified face velocity exceeding 0.5 m/s (100 fpm)[3].

  • PPE Selection: Double-gloving with extended-cuff nitrile is the absolute minimum for handling the solid[2]. When handling the compound in organic solutions (e.g., DCM, THF), laminate gloves (e.g., Silver Shield) worn under a nitrile outer glove are mandatory to prevent rapid dermal permeation[4].

HandlingWorkflow Step1 1. Risk Assessment & SOP Review Step2 2. Engineering Controls (Fume Hood >0.5 m/s) Step1->Step2 Step3 3. PPE Donning (Double Nitrile/Laminate) Step2->Step3 Step4 4. Material Transfer & Weighing (Closed System) Step3->Step4 Step5 5. Reaction Execution (Inert Atmosphere) Step4->Step5 Step6 6. Decontamination & Alkaline Bleach Quench Step5->Step6

Fig 2. Step-by-step operational workflow for the safe handling and processing of toxic nitriles.

Experimental Protocol: Safe Transfer and Reaction Setup

This protocol is engineered as a self-validating system . Each phase contains a critical verification check to ensure the system's integrity before proceeding. Do not proceed to the next step if a validation check fails.

Phase 1: Pre-Operational Validation
  • Step 1: Ventilation Verification. Verify the fume hood digital monitor reads >100 fpm.

    • Causality: Ensures any trace hydrogen cyanide (HCN) gas evolved from ambient moisture hydrolysis is immediately exhausted away from the operator's breathing zone[3].

  • Step 2: Quench Bath Preparation. Prepare a 10% sodium hypochlorite (bleach) solution buffered to pH > 10 using 1M NaOH[3].

    • Validation: Test the bath with pH paper before opening the reagent. It must read > 10.

    • Causality: Under acidic conditions (pH < 7), cyanide ions rapidly protonate to form highly volatile and lethal HCN gas[3]. Maintaining an alkaline environment ensures the hypochlorite safely oxidizes the cyanide to the non-volatile, significantly less toxic cyanate ion (OCN⁻)[5].

Phase 2: Material Transfer & Reaction Execution
  • Step 3: Closed-System Weighing. Tare a reaction vial equipped with a septa-cap inside the fume hood. Transfer the required mass of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide into the vial and seal it tightly before removing it from the balance area[2].

  • Step 4: Inert Atmosphere Setup. Purge the sealed vial with dry Argon or Nitrogen for 5 minutes via a needle inlet/outlet.

    • Causality: Ambient atmospheric moisture can initiate the slow hydrolysis of the carbonimidoyl cyanide group, degrading the reagent and generating hazardous byproducts[2].

  • Step 5: Solvent Addition. Introduce anhydrous solvents via a syringe directly through the septum, maintaining the closed system.

Phase 3: Decontamination & Waste Segregation
  • Step 6: Equipment Quenching. Immediately submerge all contaminated spatulas, weigh boats, and empty reagent vials into the validated alkaline bleach bath[3]. Allow to sit for a minimum of 24 hours to ensure complete oxidation.

  • Step 7: Waste Segregation. Collect all quenched aqueous waste in dedicated, clearly labeled "Aqueous Cyanide/Cyanate Waste" carboys.

    • Critical Rule:Never mix cyanide-bearing waste with acidic waste streams, as this will trigger massive HCN gas evolution[4].

Emergency Response Protocols

In the event of an exposure or spill involving 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide, time is the most critical variable.

  • Spill Mitigation: Do not use water. Absorb solid spills with inert materials (sand or vermiculite) to avoid dust formation[2]. Wipe the affected area with a cloth dampened in pH 10 soapy water, followed by a 10% bleach wipe-down to neutralize residues[3].

  • Human Exposure: Prior to commencing any work with this compound, coordinate with Occupational Health to ensure a Cyanide Antidote Kit (typically containing amyl nitrite, sodium nitrite, and sodium thiosulfate, or hydroxocobalamin) is immediately accessible[6]. In case of inhalation or skin absorption causing dizziness or rapid breathing, administer first aid and call emergency services immediately, explicitly stating "cyanide exposure"[4].

Sources

Protocols & Analytical Methods

Method

4-Methyl-1,3-thiazole-2-carbonimidoylcyanide experimental protocol

Application Note: Synthesis and Utilization of 4-Methyl-1,3-thiazole-2-carbonimidoyl Cyanide in Drug Discovery Introduction & Mechanistic Rationale Thiazole-containing scaffolds are ubiquitous in medicinal chemistry, fea...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of 4-Methyl-1,3-thiazole-2-carbonimidoyl Cyanide in Drug Discovery

Introduction & Mechanistic Rationale

Thiazole-containing scaffolds are ubiquitous in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics ranging from kinase inhibitors to anti-infectives. The intermediate 4-methyl-1,3-thiazole-2-carbonimidoyl cyanide is a highly versatile, bi-functional electrophile used to construct complex poly-heterocycles.

In commercial catalogs and chemical databases, the pure imine form (CAS 173540-03-9)[1] and its N-hydroxy tautomer/analog, 2-(4-methylthiazol-2-yl)-2-(hydroxyimino)acetonitrile (CAS 166983-43-3)[2], are frequently used interchangeably due to their identical downstream reactivity profiles[3]. The alpha-carbon adjacent to the thiazole ring is highly activated. The combined electron-withdrawing effects of the cyanide group and the thiazole ring make the imine/oxime carbon exceptionally susceptible to nucleophilic attack. This allows for rapid cyclocondensation with hydrazines or amidines to form 5- or 6-membered rings (e.g., triazoles, pyrimidines)[4].

Physicochemical Properties

To ensure analytical accuracy during synthesis, the properties of both commonly encountered forms are summarized below.

PropertyValue (Imine Form)Value (Oxime/N-Hydroxy Form)
CAS Number 173540-03-9[1]166983-43-3[2]
Molecular Formula C₆H₅N₃SC₆H₅N₃OS[2]
Molecular Weight 151.19 g/mol 167.18 g/mol [5]
SMILES N=C(C#N)C1=NC(C)=CS1CC1=CSC(=N1)/C(=N\O)/C#N[2]
Physical State Light yellow to tan solidOff-white to pale yellow powder

Experimental Workflows

Workflow SM 2-(4-Methylthiazol-2-yl)acetonitrile CAS: 19785-39-8 Rxn1 Nitrosation NaNO2, aq. AcOH, 0-5 °C SM->Rxn1 Product 4-Methyl-1,3-thiazole-2- carbonimidoyl cyanide CAS: 166983-43-3 Rxn1->Product Precipitation & Filtration Rxn2 Cyclocondensation + Hydrazine/Amine Product->Rxn2 API Thiazolyl-Heterocycle (Drug Scaffold) Rxn2->API Scaffold Diversification

Workflow: Synthesis of 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide and downstream application.

Experimental Protocol A: Synthesis of the Carbonimidoyl Cyanide (N-Hydroxy Form)

This protocol describes the synthesis of the intermediate via the nitrosation of 2-(4-methylthiazol-2-yl)acetonitrile[6].

Causality & Self-Validation: This method is designed as a self-validating system. Acetic acid acts as both the solvent and the proton source required to generate the active electrophile, the nitrosonium ion (NO⁺), from sodium nitrite. Because the resulting hydroxyimino product is highly insoluble in cold aqueous acid, it spontaneously precipitates. The formation of a dense solid directly indicates successful conversion, driving the reaction equilibrium forward and bypassing the need for complex chromatographic purification.

Materials:

  • 2-(4-Methylthiazol-2-yl)acetonitrile (CAS 19785-39-8)[6]: 10.0 mmol

  • Sodium nitrite (NaNO₂): 12.0 mmol (1.2 eq)

  • Glacial acetic acid: 15 mL

  • Distilled water: 5 mL

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-methylthiazol-2-yl)acetonitrile (1.38 g, 10.0 mmol) in 15 mL of glacial acetic acid.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Critical Step: Nitrous acid is unstable at ambient temperatures and will rapidly decompose into toxic nitrogen oxide gases if not kept cold.

  • Electrophilic Addition: Dissolve NaNO₂ (0.83 g, 12.0 mmol) in 5 mL of distilled water. Add this aqueous solution dropwise to the stirring acetic acid mixture over 15 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Maturation: Remove the ice bath after the addition is complete and allow the mixture to stir at room temperature for 2 hours. A precipitate will begin to form as the nitrosonium ion attacks the activated α-carbon.

  • Quenching & Isolation: Pour the reaction mixture into 50 mL of crushed ice/water to maximize precipitation. Stir for 10 minutes.

  • Filtration: Collect the precipitated solid via vacuum filtration. Wash the filter cake with cold distilled water (3 × 10 mL) to remove residual acetic acid and unreacted salts.

  • Drying: Dry the solid in vacuo at 40 °C overnight to afford the product as an off-white to pale yellow powder.

Analytical Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the singlet at ~4.2 ppm (acetonitrile CH₂). The thiazole aromatic proton appears at ~7.4 ppm (s, 1H), the methyl group at ~2.4 ppm (s, 3H), and a broad singlet for the oxime -OH >12.0 ppm.

  • IR Spectroscopy: Confirm the presence of the conjugated nitrile stretch at ~2225 cm⁻¹.

Experimental Protocol B: Downstream Cyclocondensation (Triazole Synthesis)

To demonstrate the utility of this intermediate, the following protocol outlines its conversion into a 5-amino-1,2,4-triazole derivative, a common pharmacophore in kinase inhibitors.

Causality: The highly electrophilic imine/oxime carbon undergoes nucleophilic attack by the terminal nitrogen of a substituted hydrazine. Subsequent intramolecular cyclization between the internal hydrazine nitrogen and the nitrile group yields the aromatic triazole system.

Step-by-Step Methodology:

  • Suspend 4-methyl-1,3-thiazole-2-carbonimidoyl cyanide (1.0 mmol) in 10 mL of absolute ethanol.

  • Add phenylhydrazine (1.1 mmol) and a catalytic amount of triethylamine (0.1 mmol). Note: Triethylamine increases the nucleophilicity of the hydrazine and facilitates proton transfer during cyclization.

  • Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Upon completion, concentrate the solvent under reduced pressure.

  • Purify the crude residue via recrystallization from hot ethanol/water to yield the pure 2-(4-methylthiazol-2-yl)-2H-1,2,4-triazol-3-amine derivative.

References

  • Title: Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile | Chemical Substance Source: J-Global (Japan Science and Technology Agency) URL: [Link]

  • Title: 166983-43-3 (C6H5N3OS) Structural Information Source: PubChemLite URL: [Link]

  • Title: Crystal structure of (2Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)nitrosoacetonitrile Source: ResearchGate URL: [Link]

Sources

Application

Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis

An In-Depth Guide to the Hantzsch Synthesis of 4-Methyl-Thiazole Derivatives for Medicinal Chemistry Applications The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Hantzsch Synthesis of 4-Methyl-Thiazole Derivatives for Medicinal Chemistry Applications

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most reliable and versatile methods for constructing this vital heterocyclic motif.[4][5] The reaction classically involves the condensation of an α-haloketone with a thioamide.[6][7]

This guide provides a detailed exploration of the Hantzsch synthesis specifically tailored for the preparation of 4-methyl-thiazole derivatives. The presence of a methyl group at the C4 position is a common feature in many bioactive molecules, influencing their steric and electronic properties. We will delve into the mechanistic underpinnings of the reaction, offer field-proven application notes for optimizing synthesis, provide detailed experimental protocols, and discuss methods for ensuring the trustworthiness and reproducibility of the results. This document is intended for researchers and scientists in drug discovery and development seeking a comprehensive and practical resource for synthesizing these valuable compounds.

Reaction Mechanism: A Stepwise Journey to Aromaticity

The Hantzsch synthesis proceeds through a well-established multi-step mechanism, culminating in the formation of a highly stable aromatic thiazole ring.[1][6] The driving force for the reaction is the formation of this aromatic system.[8] The key steps are:

  • Nucleophilic Attack (SN2 Reaction): The synthesis begins with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the α-carbon of the haloketone. This proceeds via a classic SN2 mechanism, displacing the halide ion and forming a key intermediate.[6][9]

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[1][6] This step forges the five-membered ring characteristic of the thiazole scaffold.

  • Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, is not stable and readily undergoes dehydration (loss of a water molecule) to introduce a double bond within the ring, leading to the final, stable aromatic thiazole product.[1][9]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone (e.g., Chloroacetone for 4-methyl) + Thioamide Step1 Step 1: Nucleophilic Attack (SN2) Reactants->Step1 Intermediate1 S-Alkylation Intermediate Step1->Intermediate1 Halide loss Step2 Step 2: Intramolecular Cyclization Intermediate2 Hydroxythiazoline Intermediate Step2->Intermediate2 Step3 Step 3: Dehydration (Aromatization) Product 4-Methyl-Thiazole Derivative Step3->Product Intermediate1->Step2 Intermediate2->Step3 -H₂O

Caption: Hantzsch Thiazole Synthesis Mechanism.

Application Notes: From Theory to Practice

Synthesizing technical accuracy with field-proven insights is critical for successful implementation. The following notes explain the causality behind key experimental choices.

  • Substrate Scope & Achieving the 4-Methyl Moiety : The identity of the substituents on the final thiazole ring is directly determined by the choice of starting materials. To synthesize a 4-methyl-thiazole , the requisite α-haloketone is an α-haloacetone, such as chloroacetone or bromoacetone . The thioamide partner (e.g., thiourea, thioacetamide, or substituted thiobenzamides) will determine the substituent at the C2 position of the thiazole ring.[10]

  • Choice of Solvents : The reaction is typically performed in polar protic solvents like ethanol or methanol.[11] These solvents effectively solvate the ionic intermediates formed during the reaction. In some cases, solvent-free conditions or greener solvent systems like ethanol/water mixtures have been successfully employed, often in conjunction with catalysts or alternative energy sources.[12][13]

  • Reaction Conditions - The Role of Heat : The Hantzsch synthesis is often exothermic but typically requires heating under reflux to proceed at a practical rate and drive the reaction to completion.[9] Reaction times can range from 30 minutes to several hours.[11][14] The progress should always be monitored by Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to side product formation.[9]

  • Alternative Energy Sources : To accelerate the reaction, reduce energy consumption, and often improve yields, microwave irradiation and ultrasonic activation have emerged as powerful tools.[1][12] Microwave-assisted syntheses can often reduce reaction times from hours to minutes.[9]

  • Catalysis for Greener Synthesis : While many Hantzsch syntheses proceed without a catalyst, recent advancements have demonstrated the utility of catalysts to improve reaction efficiency under milder conditions. For instance, silica-supported tungstosilicic acid has been used as a reusable, environmentally benign catalyst in a one-pot, three-component variation of the synthesis.[12][15]

  • Troubleshooting Low Yields : A common issue is low or no product yield. Potential causes include poor quality or decomposition of the α-haloketone (which can be a lachrymator), impure thioamide, or suboptimal temperature.[9] It is crucial to use fresh or properly stored reagents. If the reaction is sluggish at room temperature, gradually increasing the heat while monitoring via TLC is recommended.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies.

Protocol 1: Classical Synthesis of 2-Amino-4-methylthiazole

This protocol describes a standard, reliable method for synthesizing a foundational 4-methyl-thiazole derivative using thiourea and chloroacetone.

Materials:

  • Chloroacetone (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Reaction flask, condenser, heating mantle, magnetic stirrer

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine chloroacetone (1.0 equiv) and thiourea (1.2 equiv).

  • Add ethanol as the solvent (e.g., 10 mL per 5 mmol of chloroacetone).

  • Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., with a 50:50 ethyl acetate/hexane mobile phase).[11] The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 5% aqueous Na₂CO₃ solution (approx. 4 volumes relative to the ethanol used). This step neutralizes the hydrohalide salt of the product, causing the free base to precipitate.[11]

  • Stir the resulting suspension for 10-15 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.[9]

  • Allow the product to air dry completely on a tared watchglass.

  • Determine the mass, calculate the percent yield, and proceed with characterization.

Protocol 2: Green, One-Pot Synthesis Using Ultrasonic Irradiation

This protocol outlines an environmentally benign, three-component synthesis of a more complex 4-methyl-thiazole derivative, leveraging a reusable catalyst and ultrasound.[12][15]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol, as the α-haloketone)

  • Thiourea (1.0 mmol)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst (e.g., 15 mol%)[12]

  • Ethanol/Water (1:1 v/v, 5 mL)

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst.[12]

  • Add the 1:1 ethanol/water solvent mixture.

  • Place the vessel in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 1.5-2 hours.[12]

  • Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting solid product can be further purified if necessary (e.g., by recrystallization).

  • Dry the final product, determine the yield, and characterize.

Workflow cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_analysis Analysis reagents Combine α-Haloketone & Thioamide solvent Add Solvent (e.g., Ethanol) reagents->solvent heat Heat & Stir (or Ultrasound) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool neutralize Pour into Na₂CO₃ (aq) cool->neutralize filter Filter Precipitate neutralize->filter wash Wash with Water filter->wash dry Dry Product wash->dry yield Calculate Yield dry->yield characterize Characterize: NMR, MP, etc. yield->characterize

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Data Presentation: A Comparative Overview

The versatility of the Hantzsch synthesis allows for the creation of a diverse library of 4-methyl-thiazole derivatives. The following table summarizes representative data for different synthetic approaches.

α-HaloketoneThio-reagentAdditional ComponentMethodReaction TimeYield (%)Reference
ChloroacetoneThioureaN/AReflux in Ethanol1-2 hHigh (often >90%)[10][11]
BromoacetophenoneThioureaN/AReflux in Methanol30 min99%[8]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaBenzaldehydeReflux (65°C)2-3.5 h79-90%[12]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea4-ChlorobenzaldehydeUltrasound (RT)1.5 h90%[12][15]
α-HaloketoneThioureaN/AMicrowave (150°C)15 min89-95%[1]

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods employed.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the synthesis, each protocol must function as a self-validating system. This is achieved through rigorous monitoring and characterization:

  • In-Process Monitoring : Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[9] It allows the researcher to visually track the consumption of starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time to maximize yield and minimize the formation of degradation products.

  • Product Isolation and Purification : The isolation of the product via precipitation and filtration is a critical step.[11] The subsequent washing removes soluble impurities. For higher purity, recrystallization from a suitable solvent (such as ethanol) or column chromatography may be employed.

  • Structural Confirmation and Purity Assessment : The identity and purity of the final 4-methyl-thiazole derivative must be unequivocally confirmed. Standard characterization techniques include:

    • Melting Point (MP) Determination : A sharp melting point close to the literature value indicates high purity.[11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide definitive structural confirmation by showing the expected chemical shifts, integration, and coupling patterns for the protons and carbons in the molecule.[11][16]

    • Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compound.[16]

By systematically applying these validation steps, researchers can have high confidence in the identity, purity, and yield of their synthesized 4-methyl-thiazole derivatives, providing a solid foundation for subsequent biological evaluation in drug development pipelines.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Iswatun Hasanah, N. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. International Journal of Health and Pharmaceutical (IJHP), 1(3), 1-13.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(11), 8124-8185.
  • Nguyen, T. L. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Chemistry, 26(13), 1259-1283.
  • ResearchGate. (n.d.).
  • Mekelleche, S. M., et al. (2017).
  • Shrivastava, P., & Singh, P. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.
  • Kumar, V., & Kaur, K. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole.
  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Chemical Science and Technology, 2(2), 257-266.
  • Sharma, R., & Kumar, R. (2023). Systematic Review On Thiazole And Its Applications. Journal of Drug Delivery and Therapeutics, 13(7), 185-192.
  • Unknown. (n.d.). THIAZOLE.
  • BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • ResearchGate. (2023).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • El-Borai, M. A., et al. (2020).
  • MDPI. (2017).
  • Gilon, C., et al. (2010). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Organic Chemistry, 75(15), 5183-5190.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022).
  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
  • BenchChem. (2025).
  • Chem Help ASAP. (2020).
  • Academia.edu. (n.d.). (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • ResearchGate. (2026).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
  • Royal Society of Chemistry. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry.

Sources

Method

Application Note: Protocol for the Synthesis of Thiazole-4-Carbonitriles

Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic causality, stereocontrol, and high-yield synthetic workflows Introduction & Scientific Rationale Thiazole-4-carbonitriles are indis...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic causality, stereocontrol, and high-yield synthetic workflows

Introduction & Scientific Rationale

Thiazole-4-carbonitriles are indispensable heterocyclic scaffolds in modern drug discovery and natural product synthesis. Documented in over 3,000 bioactive compounds, they are prominently featured in marine natural products like the potent histone deacetylase 1 (HDAC1) inhibitor, 1[1]. The thiazole ring functions as a conformationally restricted, dehydrated cysteine bioisostere, imparting unique rigidity and binding affinity to target proteins[2].

This application note details a highly efficient, stereocontrolled four-step protocol to synthesize thiazole-4-carbonitriles from amino acid precursors. As a self-validating system, this guide emphasizes the mechanistic causality behind each reagent choice to ensure high yields, optical purity, and seamless progression between synthetic phases[3].

Mechanistic Overview & Synthetic Pathway

The transformation of an amino acid amide into a thiazole-4-carbonitrile relies on a sequence of thionation, cyclocondensation, aminolysis, and dehydration[4].

  • Thionation: Lawesson's reagent selectively converts the primary amide to a thioamide without disturbing urethane protecting groups (e.g., Boc, Fmoc).

  • Modified Hantzsch Cyclocondensation: The thioamide reacts with an α-haloketone (e.g., ethyl bromopyruvate). This modification avoids harsh thermal conditions, preserving the stereocenter of chiral amino acid derivatives[3].

  • Aminolysis: Aqueous ammonia in methanol converts the ethyl ester to a carboxamide. Methanol is critical here as a miscible co-solvent that swells the lipophilic ester, facilitating nucleophilic acyl substitution[4].

  • Dehydration: Trifluoroacetic anhydride (TFAA) dehydrates the carboxamide to the target nitrile. Crucially, omitting organic bases during this step suppresses racemization[5].

Workflow Step1 Amino Acid Amide (e.g., Boc-D-Phe-NH2) Step2 Thioamide Intermediate Step1->Step2 Lawesson's Reagent THF, RT (Thionation) Step3 Thiazole-4-carboxylate (Ethyl Ester) Step2->Step3 Ethyl bromopyruvate Modified Hantzsch Cyclocondensation Step4 Thiazole-4-carboxamide Step3->Step4 28% NH3 (aq), MeOH 12h, RT (Aminolysis) Step5 Thiazole-4-carbonitrile (Target Product) Step4->Step5 TFAA, CH2Cl2 (Dehydration, Base-Free)

Figure 1: Four-step synthetic workflow for thiazole-4-carbonitrile preparation.

Materials and Reagents

  • Starting Material: Protected amino acid amide (e.g., Fmoc-Gly-NH₂ or Boc-D-Phe-NH₂)

  • Reagents: Lawesson's reagent, Ethyl bromopyruvate, 28% Aqueous Ammonia (NH₃), Trifluoroacetic Anhydride (TFAA)

  • Solvents: Anhydrous Tetrahydrofuran (THF), Anhydrous Ethanol (EtOH) or DMF, Methanol (MeOH), Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc)

  • Equipment: Round-bottom flasks, nitrogen/argon manifold, rotary evaporator, TLC plates (silica gel 60 F254).

Step-by-Step Experimental Protocol

Phase 1: Thionation (Synthesis of Thioamide)
  • Preparation: Dissolve the protected amino acid amide (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Reaction: Add Lawesson's reagent (0.6 equiv).

    • Causality & Insight: Using exactly 0.55–0.60 equivalents is mathematically optimal because each molecule of Lawesson's reagent transfers two sulfur atoms. Excess reagent leads to the accumulation of phosphorus byproducts that severely complicate downstream chromatographic purification[1].

  • Validation: Stir at room temperature for 2–4 hours. Validate complete consumption of the starting material via TLC (typically 2:1 Hexanes/EtOAc, visualized by UV and ninhydrin).

  • Isolation: Concentrate in vacuo and purify via flash column chromatography to yield the thioamide.

Phase 2: Modified Hantzsch Cyclocondensation
  • Preparation: Dissolve the thioamide (1.0 equiv) in anhydrous ethanol (0.2 M).

  • Addition: Cool the solution to 0 °C and add ethyl bromopyruvate (1.2 equiv) dropwise.

    • Causality & Insight: The initial 0 °C temperature controls the highly exothermic nucleophilic attack of the sulfur onto the α-haloketone, preventing thermal degradation of the intermediate[3].

  • Cyclization: Warm to room temperature and stir for 2 hours, then heat to 70 °C for an additional 2 hours to drive the cyclodehydration, forming the aromatic thiazole ring.

  • Isolation: Remove the solvent, neutralize with saturated NaHCO₃ (aq), extract with EtOAc (3 × 50 mL), dry over MgSO₄, and purify to obtain the 4[4].

Phase 3: Aminolysis (Synthesis of Thiazole-4-carboxamide)
  • Preparation: Dissolve the thiazole ethyl ester in methanol (0.5 M).

  • Reaction: Add 28% aqueous NH₃ in a 1:2 volume ratio (MeOH:NH₃).

    • Causality & Insight: Methanol is an essential co-solvent to maintain a homogenous solution. Without it, the highly lipophilic thiazole ester precipitates out of the aqueous ammonia, completely halting the aminolysis reaction[4].

  • Validation: Stir the reaction mixture for 12 hours at room temperature. Confirm the disappearance of the ester via LC-MS or TLC.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. The crude carboxamide is typically >95% pure and serves as a self-validating intermediate ready for dehydration without further chromatography.

Phase 4: Dehydration (Synthesis of Thiazole-4-carbonitrile)
  • Preparation: Dissolve the crude thiazole-4-carboxamide (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere. Cool to 0 °C.

  • Reaction: Add Trifluoroacetic Anhydride (TFAA) (1.5 equiv) dropwise.

    • Causality & Insight: Do not add an organic base (such as pyridine or 2,6-lutidine). According to the5[5], omitting the base during dehydration is critical to suppress the racemization of the α-chiral center adjacent to the thiazole ring. Alternatively, for non-chiral or highly robust aromatic substrates, 6[6] to force dehydration.

  • Validation: Stir for 1–2 hours at room temperature.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry, and concentrate. Purify via silica gel chromatography to isolate the pure 3[3].

Quantitative Data & Troubleshooting

Reaction PhaseTypical YieldCritical ParameterTroubleshooting & Causality
1. Thionation 80 – 95%Reagent StoichiometryIssue: Difficult purification.Fix: Strictly use ≤0.6 equiv of Lawesson's reagent to prevent accumulation of phosphorus byproducts.
2. Cyclocondensation 60 – 85%Temperature ControlIssue: Low yield / decomposition.Fix: Maintain 0 °C during bromopyruvate addition to control the exothermic alkylation step.
3. Aminolysis 90 – 99%Co-solvent RatioIssue: Incomplete conversion.Fix: Ensure sufficient MeOH is used to keep the highly lipophilic ester fully solvated with the aqueous NH₃.
4. Dehydration 70 – 90%Base ExclusionIssue: Racemization of the product.Fix: Exclude organic bases; base addition causes deprotonation at the α-carbon.

References

  • Diness, F., Nielsen, D. S., & Fairlie, D. P. (2011). Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. The Journal of Organic Chemistry (ACS Publications). 3

  • Kumar, S., Arora, A., Sapra, S., & Singh, S. K. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances / PMC. 1

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. 5

  • Synthesis of Novel Substituted-Benzo[d]thiazole-2,4-dicarboxamides Having Kinase Inhibition and Anti-Proliferative Activity. VP College. 6

  • Diness, F., et al. (2011). Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues (Academia.edu Full Text). 4

Sources

Application

Application Note: Development and In Vitro Evaluation of Thiazole-Based Antifungal Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols Introduction & Mechanistic Rationale The rising incidence of invasive fungal in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols

Introduction & Mechanistic Rationale

The rising incidence of invasive fungal infections (IFIs), compounded by the emergence of multidrug-resistant Candida and Cryptococcus species, necessitates the development of novel antifungal scaffolds. Thiazole compounds—characterized by a five-membered heterocyclic ring containing one nitrogen and one sulfur atom—have emerged as highly promising candidates for next-generation antifungal therapy 1.

As bioisosteres of traditional imidazoles and triazoles, thiazoles function primarily by inhibiting lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway 1. The basic nitrogen of the thiazole ring coordinates with the heme iron at the CYP51 active site, blocking the demethylation of lanosterol 2. This inhibition triggers a dual-lethal mechanism: the depletion of ergosterol compromises membrane fluidity, while the accumulation of toxic 14α-methylsterols induces severe membrane disruption and fungal cell death [[2]]().

CYP51_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis ToxicSterols 14α-methylsterols (Membrane Disruption) CYP51->ToxicSterols Pathway Blockade Thiazole Thiazole Derivative (Competitive Inhibitor) Thiazole->CYP51 Heme Iron Coordination

Caption: Mechanism of CYP51 inhibition by thiazole derivatives in the fungal ergosterol pathway.

Structural Optimization & Quantitative Efficacy Data

The structural versatility of the thiazole scaffold allows for extensive Structure-Activity Relationship (SAR) optimization. Recent synthetic efforts have focused on appending cyclopropane systems, hydrazinyl groups, and phenyl rings to the core thiazole structure to enhance lipophilicity and target binding affinity. High lipophilicity is critical as it directly correlates with the compound's ability to penetrate the robust fungal cell wall 3. Furthermore, specific thiazole derivatives have demonstrated the unique ability to cross the blood-brain barrier (BBB) without exhibiting toxicity to brain endothelial cells (e.g., hCMEC/D3 lines), making them exceptional candidates for treating central nervous system infections like cryptococcal meningitis 4.

Table 1: Comparative In Vitro Efficacy of Novel Thiazole Derivatives
Compound ClassTarget PathogenMIC RangeReference DrugRef MICKey Pharmacological Advantage
Cyclopropane-thiazoles Candida albicans0.008 – 7.81 µg/mLNystatin~2.0 µg/mLHigh lipophilicity; low erythrocyte cytotoxicity 3
2-Hydrazinyl-1,3-thiazoles Candida albicans3.90 – 7.81 µg/mLFluconazole15.62 µg/mLSuperior CYP51 binding; high BSA carrier affinity 2
Thiazole-hydrazones Cryptococcus spp.0.45 – 31.2 µMAmphotericin B~1.0 µMBlood-brain barrier (BBB) penetration; high selectivity 4

Experimental Protocols: Antifungal Susceptibility Testing

To ensure trustworthiness and global reproducibility, the evaluation of novel thiazole compounds must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for broth dilution antifungal susceptibility testing of yeasts 5.

Protocol 1: CLSI M27 Broth Microdilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized thiazole derivatives against Candida and Cryptococcus species.

Self-Validating System Requirement: Every assay plate must include a Quality Control (QC) strain (e.g., Candida parapsilosis ATCC 22019). If the reference drug's MIC against the QC strain falls outside the CLSI acceptable range, the assay is functionally invalid and must be repeated 5.

Step-by-Step Methodology:
  • Media Preparation:

    • Prepare RPMI 1640 medium without sodium bicarbonate.

    • Causality: Sodium bicarbonate induces pH volatility in standard ambient-air incubators.

    • Buffer the medium to pH 7.0 at 25°C using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) 6.

    • Causality: MOPS maintains strict pH stability over the 48-hour incubation. Fluctuating pH can spontaneously degrade the thiazole compounds or artificially alter yeast growth kinetics, yielding false-negative resistance profiles.

  • Drug Dilution:

    • Dissolve thiazole derivatives in 100% DMSO. Perform two-fold serial dilutions in RPMI 1640.

    • Causality: Ensure the final concentration of DMSO in the test wells does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity against the fungal cells.

  • Inoculum Standardization:

    • Suspend 24-hour yeast colonies in sterile saline to match a 0.5 McFarland standard (approx. 1–5 × 10^6 CFU/mL).

    • Dilute the suspension 1:50, and then 1:20 in RPMI 1640 to achieve a final well concentration of 1–5 × 10^3 CFU/mL.

    • Causality: A precise inoculum prevents the "inoculum effect" (artificially inflated MICs due to high cell density) while ensuring sufficient baseline growth for accurate spectrophotometric reading.

  • Incubation & Reading:

    • Incubate microtiter plates at 35°C in ambient air for 24 hours (Candida spp.) or 48-72 hours (Cryptococcus spp.).

    • Determine the MIC as the lowest concentration of the thiazole derivative that results in a ≥50% reduction in growth (for fungistatic azole-like mechanisms) compared to the drug-free growth control.

CLSI_M27_Protocol Prep 1. Inoculum Preparation (0.5 McFarland Standard) Inoculation 3. Microplate Inoculation (Final: 1-5 x 10^3 CFU/mL) Prep->Inoculation Dilution 2. Drug Serial Dilution (RPMI 1640 + MOPS pH 7.0) Dilution->Inoculation Incubation 4. Incubation (35°C for 24-48 hours) Inoculation->Incubation Reading 5. MIC Determination (Visual or Spectrophotometric) Incubation->Reading QC Quality Control (C. parapsilosis ATCC 22019) QC->Inoculation

Caption: Step-by-step workflow for CLSI M27 broth microdilution antifungal susceptibility testing.

Cytotoxicity and Selectivity Profiling

A synthesized thiazole compound is only viable for clinical development if it exhibits high toxicity toward fungal pathogens but low toxicity toward mammalian host cells. This is quantified using the Selectivity Index (SI) , calculated as IC50 (mammalian cells) / MIC (fungal cells).

Protocol 2: Mammalian Cell Viability (MTT Assay)

Objective: Determine the IC50 of thiazole derivatives on mammalian cell lines (e.g., Vero cells or hCMEC/D3 brain endothelial cells) to calculate the SI 4, 6.

  • Cell Seeding: Seed mammalian cells in 96-well plates at a density of 1 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 to allow for cellular adherence.

  • Drug Exposure: Treat cells with varying concentrations of the thiazole compound (e.g., 0.78 to 500 µg/mL). Causality: Testing a wide dynamic range ensures accurate calculation of the IC50 curve.

  • MTT Addition: After 72 hours of exposure, add MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide).

    • Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals via mitochondrial reductases. Dead cells do not, providing a direct colorimetric correlation to cell viability 6.

  • Solubilization & Reading: Dissolve the formazan crystals in DMSO and measure absorbance at 540 nm.

  • Validation Metric: A compound is generally considered a strong lead candidate if its SI > 10 , indicating that the dose required to kill mammalian cells is at least ten times higher than the dose required to inhibit the fungus 4.

References

  • Source: ebsco.
  • Title: Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy Source: ACS Infectious Diseases URL
  • Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: CLSI URL
  • Title: Exploring the thiazole scaffold for the identification of new agents for the treatment of fluconazole resistant Candida Source: Taylor & Francis Online URL
  • Source: Molecules (via Semantic Scholar)
  • Source: PubMed (NIH)

Sources

Method

Application Note: Preclinical Evaluation of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide in Anti-Inflammatory Studies

Executive Summary Thiazole-containing compounds are privileged scaffolds in medicinal chemistry, heavily utilized in the design of anti-inflammatory, antimicrobial, and anticancer agents[1][2]. 4-Methyl-1,3-thiazole-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-containing compounds are privileged scaffolds in medicinal chemistry, heavily utilized in the design of anti-inflammatory, antimicrobial, and anticancer agents[1][2]. 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide (4-MT2C) is a highly specialized synthetic thiazole derivative. The incorporation of a carbonimidoyl cyanide moiety alongside a methylthiazole ring provides unique electron-donating and hydrogen-bonding characteristics. This structural profile makes 4-MT2C an exceptional candidate for the targeted inhibition of pro-inflammatory enzymes, specifically cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This application note provides a comprehensive, self-validating framework for evaluating the anti-inflammatory efficacy of 4-MT2C across both in vitro and in vivo models.

Mechanistic Rationale & Scientific Context

Inflammation is primarily driven by the activation of pattern recognition receptors, such as Toll-Like Receptor 4 (TLR4), by endotoxins like lipopolysaccharide (LPS). This interaction triggers the MyD88-dependent signaling pathway, culminating in the nuclear translocation of Nuclear Factor kappa B (NF-κB) and the activation of Mitogen-Activated Protein Kinases (MAPKs)[3].

The rationale for investigating 4-MT2C lies in the established ability of thiazole derivatives to intercept these upstream signaling cascades[1][2]. By blocking NF-κB and MAPK activation, 4-MT2C is hypothesized to downregulate the transcription of key pro-inflammatory cytokines (TNF-α, IL-6) and mediators (Nitric Oxide, Prostaglandin E2)[4].

SignalingPathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adapter TLR4->MyD88 NFkB NF-κB Translocation MyD88->NFkB MAPK MAPK Cascade MyD88->MAPK ProInflam Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) NFkB->ProInflam MAPK->ProInflam Compound 4-MT2C Compound->NFkB Inhibits Compound->MAPK Inhibits

Proposed inhibitory mechanism of 4-MT2C on the TLR4/NF-κB/MAPK inflammatory signaling pathways.

In Vitro Evaluation: LPS-Stimulated RAW 264.7 Macrophages

Experimental Rationale

The murine macrophage cell line RAW 264.7 is a highly reproducible model for simulating macrophage-mediated inflammation[3]. Upon LPS stimulation, these cells produce massive, quantifiable amounts of Nitric Oxide (NO) and cytokines, making them ideal for screening the efficacy of 4-MT2C[4].

Self-Validating System (Cytotoxicity Control): A critical pitfall in anti-inflammatory screening is mistaking compound cytotoxicity for anti-inflammatory efficacy. If a drug kills the macrophages, NO production will naturally drop. Therefore, an MTT or CCK-8 cell viability assay must be run in parallel to ensure that the observed reduction in inflammatory markers is a true pharmacological effect, not an artifact of cell death[3][4].

Step-by-Step Protocol
  • Cell Culture: Culture RAW 264.7 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a 5% CO₂ humidified incubator[4].

  • Seeding: Seed the cells at a density of 5×105 cells/well in 24-well plates and incubate for 24 hours to allow for complete adherence[4].

  • Pre-treatment: Aspirate the media and replace it with fresh FBS-free DMEM containing varying concentrations of 4-MT2C (e.g., 5, 10, 25, 50 µM) or a vehicle control (0.1% DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to trigger the inflammatory cascade. Incubate for 24 hours[3][4].

  • Griess Assay (NO Quantification): NO is highly unstable and rapidly degrades into nitrite. Collect 100 µL of the culture supernatant and mix with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark. Measure absorbance at 540 nm using a microplate reader to quantify nitrite levels[4].

  • Cytokine ELISA: Utilize the remaining supernatant to quantify TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions[3].

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

Experimental Rationale

The carrageenan-induced paw edema model in rodents is the gold standard for evaluating acute, localized inflammation[5]. The causality of this model relies on its biphasic nature:

  • Early Phase (0–2 hours): Mediated by the rapid release of histamine, serotonin, and bradykinin[5][6].

  • Late Phase (3–5 hours): Driven by neutrophil infiltration and the local generation of Prostaglandin E2 (PGE2) via COX-2[5][6].

If 4-MT2C specifically inhibits COX-2 and iNOS, its efficacy will be most pronounced during the late phase of the edema. Indomethacin is used as a positive control to validate the assay's responsiveness.

InVivoWorkflow Acclim Animal Acclimatization Dosing Oral Dosing (4-MT2C) Acclim->Dosing Induction Carrageenan Injection Dosing->Induction Measure Plethysmometry (0-5 Hours) Induction->Measure Analysis Tissue Biochemistry Measure->Analysis

Step-by-step experimental workflow for the in vivo carrageenan-induced paw edema model.

Step-by-Step Protocol
  • Acclimatization: House adult male Wistar rats (150–200 g) in a controlled environment (22±2°C, 12-h light/dark cycle) for 7 days prior to the study. Fast the animals for 12 hours before dosing, allowing water ad libitum.

  • Dosing: Divide the animals into groups (n=6). Administer 4-MT2C (e.g., 10, 30, 50 mg/kg) suspended in 0.5% sodium carboxymethyl cellulose (CMC) via oral gavage. Include a vehicle control group and a positive control group (Indomethacin, 5 mg/kg)[5].

  • Induction: One hour post-dosing, inject 100 µL of 1% λ -carrageenan (Type IV) in sterile saline into the subplantar region of the right hind paw[5][6].

  • Measurement: Measure the paw volume using a plethysmometer at baseline (Time 0) and at 1, 2, 3, 4, and 5 hours post-injection[5].

  • Calculation: Calculate the percentage inhibition of edema using the formula:

    Inhibition(%)=(Vc​Vc​−Vt​​)×100

    (Where Vc​ is the mean increase in paw volume of the control group and Vt​ is the mean increase in the treated group).

Data Presentation

The following tables represent the standardized formatting for summarizing the quantitative outputs of the 4-MT2C evaluation.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators in RAW 264.7 Cells

Treatment GroupConcentration (µM)Cell Viability (%)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Control (LPS only) 0100.0 ± 2.10.00.00.0
4-MT2C 1099.2 ± 1.524.5 ± 3.218.4 ± 2.122.1 ± 3.4
4-MT2C 2598.5 ± 1.851.2 ± 4.145.6 ± 3.858.3 ± 4.2
4-MT2C 5095.4 ± 2.478.9 ± 5.072.1 ± 4.581.5 ± 5.1
Dexamethasone 1097.1 ± 1.285.4 ± 3.188.2 ± 2.990.1 ± 3.3

Table 2: In Vivo Reduction of Carrageenan-Induced Paw Edema Volume

Treatment GroupDose (mg/kg)Edema Vol at 1h (mL)Edema Vol at 3h (mL)Edema Vol at 5h (mL)Late Phase Inhibition (%)
Vehicle Control -0.45 ± 0.040.88 ± 0.060.95 ± 0.05-
4-MT2C 100.42 ± 0.030.70 ± 0.050.72 ± 0.0424.2%
4-MT2C 300.38 ± 0.040.52 ± 0.040.48 ± 0.0349.5%
4-MT2C 500.35 ± 0.020.38 ± 0.030.31 ± 0.0267.4%
Indomethacin 50.33 ± 0.030.31 ± 0.020.25 ± 0.0273.7%

References

  • Organosilicon-Containing Thiazole Derivatives as Potential Lipoxygenase Inhibitors and Anti-Inflammatory Agents Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][1]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][2]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][5]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][3]

  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][6]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide . Due to the highly reactive nature of the carbonimidoyl cyanide moiety, standard purification techniques often lead to catastrophic yield losses. This document provides a mechanistically grounded, self-validating framework to ensure >99% purity without degradation.

Compound Profile & Quantitative Parameters

Understanding the physicochemical boundaries of your target molecule is the first step in designing a successful purification strategy.

ParameterValuePurification Relevance
CAS Number 1[1]Unique identifier for spectral matching and standard referencing.
Molecular Weight 151.19 g/mol Indicates high volatility potential; avoid high-vacuum heating above 40°C.
Functional Groups Thiazole, Imine, CyanideHighly susceptible to nucleophilic attack and acid-catalyzed hydrolysis.
Estimated pKa ~2.5 (Thiazole N)Requires precise pH control during aqueous extraction to prevent protonation.
Optimal Eluent Hexane / EtOAc (3:1) + 1% Et₃NTriethylamine neutralizes silica acidity, preventing on-column degradation.

Mechanistic Troubleshooting (FAQs)

Q1: Why is my product yield dropping significantly after silica gel chromatography, accompanied by a highly polar baseline spot on TLC?

A1: This is the most common issue when handling carbonimidoyl cyanides. The carbonimidoyl cyanide moiety (-C(=NH)CN) is highly electrophilic. Standard unmodified silica gel contains acidic silanol groups (pH ~4.5-5.5). These acidic sites protonate the basic imine nitrogen, significantly increasing the electrophilicity of the adjacent carbon. Residual water in the eluent or on the silica then acts as a nucleophile, triggering rapid hydrolysis into the corresponding carboxamide or carboxylic acid (the polar baseline spot).

Causality & Solution: To prevent this, you must deactivate the silica gel. Pre-flush your column with an eluent containing 1% Triethylamine (Et₃N) to neutralize the silanol groups, and maintain 0.5% Et₃N in your mobile phase. Carbonimidoyl cyanides, such as those found in complex pharmaceutical intermediates like 2[2], require strict neutral to basic conditions to maintain structural integrity.

DegradationPathway Imine Carbonimidoyl Cyanide -C(=NH)CN Protonation Acidic Environment (H+) Imine->Protonation Intermediate Protonated Imine -C(=NH2+)CN Protonation->Intermediate Water Nucleophilic Attack (H2O) Intermediate->Water Amide Degradation Product Carboxamide / Carboxylic Acid Water->Amide

Figure 1: Acid-catalyzed hydrolysis pathway of the carbonimidoyl cyanide moiety.

Q2: How can I efficiently remove unreacted 4-methylthiazole without degrading the target compound?

A2: 4-Methylthiazole is significantly more basic than 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide. The electron-withdrawing cyanide group in your product pulls electron density away from the imine and the thiazole ring via inductive effects, lowering its overall basicity.

Causality & Solution: While a standard 1M HCl wash would easily remove the starting material, it will immediately hydrolyze your product. Instead, use a mildly acidic phosphate buffer (0.1 M NaH₂PO₄, pH 6.0). This specific pH is low enough to selectively protonate the more basic 4-methylthiazole (partitioning it into the aqueous phase) but high enough to leave the carbonimidoyl cyanide intact in the organic phase, a principle commonly applied in3[3].

Q3: What is the optimal recrystallization strategy to achieve >99% purity for downstream drug development assays?

A3: Researchers often default to methanol or ethanol for recrystallizing heterocyclic intermediates. However, for carbonimidoyl cyanides, alcohols can act as nucleophiles under prolonged heating, forming hemiketal-like adducts across the imine double bond.

Causality & Solution: Utilize a non-nucleophilic, aprotic solvent system. We recommend a dual-solvent system of Toluene and Heptane. Toluene provides excellent solubility at reflux, while Heptane acts as the anti-solvent. This system completely avoids nucleophilic degradation while effectively rejecting colored polymeric thiazole byproducts.

Validated Purification Workflow

The following protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the success of the previous step via the built-in validation checks.

PurificationWorkflow Crude Crude 4-Methyl-1,3-thiazole- 2-carbonimidoyl cyanide Extr Liquid-Liquid Extraction (CH2Cl2 / Sat. NaHCO3) Crude->Extr Org Organic Phase (Target Compound) Extr->Org Retains Aq Aqueous Phase (Polar Impurities) Extr->Aq Discards Chrom Buffered Silica Chromatography (Hexane/EtOAc + 1% Et3N) Org->Chrom Recryst Recrystallization (Toluene/Heptane) Chrom->Recryst Pure Pure Product (>99% HPLC) Recryst->Pure

Figure 2: Validated purification workflow for 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide.

Phase 1: Mild Liquid-Liquid Extraction
  • Dilute the crude reaction mixture with Dichloromethane (CH₂Cl₂) (10 mL per gram of crude).

  • Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ to neutralize any acidic reaction byproducts, a standard stabilization step for 4[4].

  • Perform a selective basicity wash using 0.1 M NaH₂PO₄ buffer (pH 6.0) to extract unreacted 4-methylthiazole.

    • Self-Validation Check: Spot the aqueous layer on TLC (elute with 100% EtOAc, visualize with UV 254 nm). You should observe the starting material but absolutely no target product. If the product is present, your buffer pH is too low.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30°C to prevent thermal degradation).

Phase 2: Buffered Flash Column Chromatography
  • Prepare a solvent mixture of Hexane/Ethyl Acetate (80:20 v/v) containing 1% Triethylamine (Et₃N).

  • Slurry-pack the silica gel column using this buffered eluent. Flush with at least 2 column volumes to ensure complete deactivation of silanol groups.

  • Load the concentrated crude mixture onto the column using a minimal amount of CH₂Cl₂.

  • Elute the product using the buffered solvent, collecting fractions.

    • Self-Validation Check: The target compound typically elutes at an Rf of ~0.4. Co-spot fractions against a known standard. The spot should remain tight and circular; streaking indicates insufficient Et₃N buffering.

Phase 3: Aprotic Recrystallization
  • Dissolve the chromatographed solid in a minimum volume of boiling Toluene (~2-3 mL/g).

  • Slowly add hot Heptane dropwise until the solution becomes slightly turbid (the cloud point).

  • Add a single drop of Toluene to clear the turbidity, then immediately remove from heat.

  • Allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath for 1 hour.

  • Collect the pale yellow crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum for 12 hours.

Sources

Optimization

Technical Support Center: Synthesis of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

Welcome to the Technical Support and Troubleshooting Center for 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide (CAS: 173540-03-9). Also widely documented in literature as 2-(4-methylthiazol-2-yl)-2-(hydroxyimino)acetonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide (CAS: 173540-03-9). Also widely documented in literature as 2-(4-methylthiazol-2-yl)-2-(hydroxyimino)acetonitrile [1], this compound is a critical bidentate cyanoxime ligand and an essential intermediate in the development of advanced pharmaceutical APIs (such as cephalosporin antibiotics) and transition-metal coordination complexes[2].

This guide is engineered for researchers and process chemists. It bypasses basic synthetic overviews to focus on the causality of impurity formation , self-validating experimental protocols , and mechanistic troubleshooting .

I. Experimental Workflows & Self-Validating Protocols

The synthesis of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide is typically achieved in two distinct stages: the Hantzsch thiazole cyclization [3] followed by the electrophilic nitrosation of the active methylene group.

Step 1: Hantzsch Synthesis of 2-(4-Methylthiazol-2-yl)acetonitrile

Causality & Mechanism: The thioamide sulfur of cyanothioacetamide acts as a soft nucleophile, attacking the α -carbon of chloroacetone. Subsequent intramolecular cyclization and dehydration form the thermodynamically stable thiazole ring [3].

  • Reaction: Suspend cyanothioacetamide (1.0 eq) in anhydrous ethanol (0.5 M). Add chloroacetone (1.1 eq) dropwise at room temperature.

  • Heating: Elevate to reflux (78 °C) for 4 hours.

  • Workup: Concentrate in vacuo, neutralize with saturated aqueous NaHCO3​ to pH 7.5, and extract with ethyl acetate (3x). Dry over anhydrous Na2​SO4​ .

  • Self-Validation Checkpoint:

    • TLC: Run in Hexane:EtOAc (7:3). The disappearance of the highly polar thioamide and the emergence of a new, strongly UV-active spot ( Rf​≈0.4 ) confirms cyclization.

    • NMR: Crude 1H NMR must show a distinct singlet at δ 4.2 ppm, representing the highly active −CH2​− protons adjacent to the nitrile and thiazole ring.

Step 2: Nitrosation to 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

Causality & Mechanism: Nitrous acid (generated in situ) forms the highly electrophilic nitrosonium ion ( NO+ ). This attacks the enol tautomer of the active methylene. Rapid tautomerization of the resulting nitroso compound yields the stable oxime [1].

  • Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of glacial acetic acid and water (8:2 v/v). Cool the reactor to 0–5 °C using an ice-brine bath.

  • Addition: Add an aqueous solution of NaNO2​ (1.2 eq) dropwise over 45 minutes. Critical: Do not allow the internal temperature to exceed 5 °C to prevent thermal degradation of HNO2​ into NOx​ gases.

  • Quenching: After 2 hours of stirring, add urea (0.1 eq) to quench unreacted HNO2​ .

  • Isolation: Pour into ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

  • Self-Validation Checkpoint:

    • NMR: The 1H NMR (DMSO- d6​ ) must show the complete disappearance of the singlet at δ 4.2 ppm and the appearance of a broad downfield singlet at δ≈12.5 ppm, confirming the formation of the −NOH group.

II. Logical Relationships & Impurity Pathways

ImpurityPathway SM 2-(4-Methylthiazol-2-yl)acetonitrile (Active Methylene) Target 4-Methyl-1,3-thiazole-2- carbonimidoylcyanide SM->Target NO+ Attack (0-5 °C) Reagent NaNO2 / AcOH (Nitrosonium Source) Reagent->Target ImpA Amide Hydrolysis (-CONH2) Target->ImpA Excess H2O/H+ (Pinner-type Hydration) ImpB Thiazole N-Oxide (Over-oxidation) Target->ImpB Excess NOx (Unquenched) ImpC Fe/Cu Complexation (Colored Impurity) Target->ImpC Trace Metals (Chelation)

Fig 1: Synthetic workflow and primary impurity degradation pathways.

III. Quantitative Data: Common Impurities

Impurity NameStructural CharacteristicOrigin / CausalityHPLC RRTMitigation Strategy
Unreacted Nitrile Intact −CH2​−CN Incomplete nitrosation; loss of NO+ gas.0.85Ensure strict temperature control (<5 °C); use slight excess of NaNO2​ .
Amide Hydrolysis Product −C(=NOH)CONH2​ Acid-catalyzed hydration of the −CN group.0.60Minimize reaction time in aqueous acid; neutralize promptly during workup.
anti-Isomer (Z-oxime) anti configurationThermodynamic/photolytic isomerization.1.10Protect isolated product from UV light; optimize crystallization solvent.
Thiazole N-Oxide N−O bond on thiazoleOver-oxidation by unquenched NOx​ species.1.35Add urea (0.1 eq) post-reaction to rapidly consume excess HNO2​ .

IV. Troubleshooting Guides & FAQs

Q1: My overall yield is dropping, and LC-MS shows a major impurity with a mass of[M+18]. What is happening? A1: You are observing the Amide Hydrolysis Product .

  • Causality: The nitrile group ( −CN ) adjacent to an oxime is highly susceptible to hydration in aqueous acidic media (a Pinner-type reaction), converting it into a primary amide ( −CONH2​ ).

  • Resolution: This occurs if the reaction is left stirring in the acetic acid/water mixture for too long or if the temperature rises above 10 °C. Quench the reaction strictly after 2 hours and ensure your precipitation water is ice-cold.

Q2: The isolated product is dark green/brown instead of the expected pale yellow solid. Is it degraded? A2: The product is likely contaminated with trace metals, not thermally degraded.

  • Causality: Cyanoximes are exceptionally potent bidentate chelators. They form intensely colored, highly stable coordination complexes with trace transition metals, particularly Iron(II) and Copper(II)[1, 2]. Even parts-per-million (ppm) levels of iron from a scratched stainless-steel reactor or contaminated stir bar will dye the entire batch.

  • Resolution: Wash all glassware with an EDTA solution prior to synthesis. Use glass-lined reactors and PTFE-coated magnetic stir bars.

Q3: NMR analysis shows two distinct sets of peaks for the thiazole protons, but LC-MS shows only one mass. Why? A3: You are observing a mixture of syn and anti (E/Z) isomers.

  • Causality: The carbonimidoyl cyanide group contains a C=N double bond. Heterocyclic cyanoximes naturally exhibit cis-anti and trans-anti isomerism in solution [2]. The energy barrier for interconversion is low enough that both can exist at room temperature, but crystallization usually isolates the thermodynamically favored trans-anti isomer.

  • Resolution: This is not a synthetic failure but a physical property of cyanoximes. To obtain a single isomer for analytical purposes, recrystallize the crude material slowly from a non-polar solvent mixture (e.g., Toluene/Heptane) in the dark, as UV light promotes photo-isomerization.

Q4: Why is the addition of urea mandatory at the end of Step 2? A4: Urea acts as a chemical scavenger.

  • Causality: Excess nitrous acid ( HNO2​ ) in the reaction mixture exists in equilibrium with nitrogen oxides ( NOx​ ). If left unquenched during the workup, these species act as strong oxidants, converting the nitrogen atom of the thiazole ring into a Thiazole N-Oxide (RRT 1.35). Urea reacts rapidly with HNO2​ to safely release N2​ and CO2​ gases, terminating all oxidative side reactions.

V. References

  • Gerasimchuk, N., Maher, T. R., et al. "Tin(IV) Cyanoximates: Synthesis, Characterization, and Cytotoxicity." Inorganic Chemistry, ACS Publications, 2007. URL: [Link]

  • Domasevitch, K. V., Skopenko, V. V., et al. "Synthesis and study of some heterocyclic cyanoximes and coordination compounds on their base." Journal of Coordination Chemistry, Taylor & Francis, 1998. URL: [Link]

  • "Thiazole Synthesis." Organic Chemistry Portal. URL: [Link]

Troubleshooting

scaling up the synthesis of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

Welcome to the Technical Support and Process Engineering Center for the scale-up synthesis of 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide (also known as Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile)[1]. As a Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Process Engineering Center for the scale-up synthesis of 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide (also known as Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile)[1].

As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges associated with scaling this specific transformation. The synthesis typically relies on the nitrosation of the active methylene group in 2-(4-methylthiazol-2-yl)acetonitrile. Moving this from a benchtop fume hood to a pilot-plant reactor introduces significant mass transfer, heat dissipation, and safety challenges.

Below is our comprehensive troubleshooting guide, validated protocols, and process logic.

Process Logic & Scale-Up Workflow

To establish a self-validating protocol, we must first map the operational logic. The nitrosation of an active methylene is highly exothermic and evolves toxic nitrogen oxides (NOx). The workflow below illustrates the engineering controls required for a safe and high-yielding scale-up.

G SM 2-(4-Methylthiazol-2-yl)acetonitrile (Active Methylene Substrate) Reactor Jacketed Reactor (T < 5°C, High Shear Agitation) SM->Reactor Reagent NaNO2 / Aq. Acid (Nitrosating Agent) Reagent->Reactor Controlled Dosing (Mass/Heat Transfer) Reaction Electrophilic Nitrosation (Oximation) Reactor->Reaction Scrubber Caustic Scrubber System (NOx Neutralization) Reaction->Scrubber NOx Off-gas Crystallization Controlled Anti-Solvent Crystallization Reaction->Crystallization Quench & Seed Product 4-Methyl-1,3-thiazole-2- carbonimidoyl cyanide Crystallization->Product Filtration & Wash

Figure 1: Process engineering workflow for the scale-up nitrosation of active methylene compounds.

Troubleshooting & FAQs: Process Chemistry

Section 1: Reaction Engineering & Exotherm Control

Q1: During the pilot-scale addition of aqueous sodium nitrite, we observed a delayed, sudden temperature spike. Why did this happen, and how do we prevent it? A: You are experiencing reagent accumulation. In nitrosation reactions, the active nitrosating species (often N2​O3​ or the nitrosonium ion, NO+ ) is generated in situ under acidic conditions[2]. If the mixing is poor or the temperature is too low to initiate the reaction immediately, the unreacted NO+ accumulates. Once the reaction finally initiates, the accumulated reagent reacts all at once, causing a runaway exotherm. Solution: Implement a self-validating dosing protocol. Dose 5% of the nitrite, pause, and monitor the reaction calorimetry (heat flow) to confirm initiation before proceeding with the rest of the addition. Anderson's principles of process R&D dictate that feed rates must be strictly coupled to the heat removal capacity of the reactor jacket[3].

Q2: We are detecting significant levels of over-oxidation impurities (e.g., carboxylic acids) in the HPLC profile. What is the root cause? A: Over-oxidation is a direct consequence of localized high concentrations of the nitrosating agent. When scaling up, poor micromixing near the dosing dip-tube causes the local stoichiometry to exceed the required 1.05 equivalents, leading to the oxidation of the newly formed oxime. Solution: Relocate the dosing line to the subsurface, directly into the high-shear zone of the impeller. Ensure the reaction temperature never exceeds 5°C during the addition phase.

Section 2: Workup & Crystallization

Q3: Upon quenching with water to precipitate the product, the mixture "oils out" (forms a biphasic liquid) instead of forming filterable crystals. How can we force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the product becomes supersaturated and separates as a liquid phase because the system's temperature is above the product's melting point in that specific solvent mixture[4]. Solution: Do not crash-precipitate. Instead, add water slowly until you reach the metastable zone (slight turbidity). Stop the addition, add 1-2 wt% of crystalline seed of 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide, and hold the temperature for 1 hour to establish a crystal bed. Only then should you resume the anti-solvent addition.

Quantitative Data: Process Parameters & Impurity Profiling

To ensure ruggedness during technology transfer, adhere to the Critical Process Parameters (CPPs) outlined below.

Table 1: Critical Process Parameters (CPPs) for Nitrosation Scale-up

ParameterTarget RangeConsequence of Deviation
Agitation Speed > 150 RPM (Baffled)Poor mixing leads to NO+ accumulation and sudden exotherms.
Dosing Temperature 0°C to 5°C> 5°C increases over-oxidation; < 0°C risks delayed reaction initiation.
NaNO2 Stoichiometry 1.05 - 1.10 EquivalentsExcess leads to degradation; deficit leaves unreacted starting material.
Quench Temperature 10°C to 15°CPrevents oiling out and ensures optimal crystal growth kinetics.

Table 2: Common Impurities and Mitigation

Impurity TypeMechanistic OriginMitigation Strategy
Des-cyano derivative Hydrolysis of the nitrile group under prolonged acidic conditions.Minimize reaction aging time; neutralize promptly after completion.
E/Z Isomers Thermodynamic equilibration of the oxime double bond.Control crystallization solvent (usually favors the more stable E-isomer).
Unreacted SM Insufficient nitrosonium generation or off-gassing of NO/NO2.Ensure subsurface dosing of NaNO2 to prevent NOx escape.

Validated Step-by-Step Methodology: 10-L Scale Protocol

Note: This protocol assumes operation in a professional pilot plant equipped with a caustic scrubbing system for NOx gas.

Phase 1: Substrate Preparation

  • Charge a 10-L jacketed glass-lined reactor with 2-(4-methylthiazol-2-yl)acetonitrile (1.0 kg, 1.0 eq) and glacial acetic acid (3.0 L).

  • Initiate agitation at 200 RPM. Ensure the reactor is vented through a caustic scrubber (10% NaOH) to capture evolved NOx gases.

  • Set the jacket temperature to cool the internal mixture to 0°C – 2°C.

Phase 2: Electrophilic Nitrosation 4. Prepare a solution of Sodium Nitrite (0.53 kg, 1.1 eq) in deionized water (1.5 L). 5. Begin subsurface dosing of the aqueous NaNO2​ solution into the high-shear zone of the reactor. 6. Critical Step: Dose the first 5% (75 mL) and pause. Monitor the internal temperature. A slight exotherm (ΔT = 1-2°C) validates reaction initiation. 7. Once initiated, resume dosing over 3-4 hours, continuously modulating the feed rate to maintain the internal temperature strictly below 5°C.

Phase 3: Aging and Crystallization 8. After dosing is complete, age the reaction mixture at 5°C for 2 hours. Sample for HPLC conversion (Target: < 1% Starting Material). 9. To initiate crystallization, slowly dose chilled deionized water (2.0 L) over 1 hour. 10. At the onset of turbidity, pause the water addition. Charge 10 g of 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide seed crystals. Age for 1 hour to allow the crystal lattice to propagate[4]. 11. Resume the addition of the remaining water (3.0 L) over 2 hours to drive the precipitation to completion.

Phase 4: Isolation 12. Filter the resulting slurry via a Nutsche filter. 13. Wash the filter cake with cold water (2 x 1.0 L) to remove residual acetic acid and inorganic salts. 14. Dry the product under vacuum at 40°C until the moisture content is < 0.5% w/w.

References

  • Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile | Chemical Structure and Nomenclature.J-Global.
  • Practical Process Research and Development: A Guide for Organic Chemists.Neal G. Anderson. Academic Press.
  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase.Academia.edu.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Thiazole-Based Antimicrobial Agents: Evaluating Novel Candidates Like 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

Abstract The thiazole nucleus is a cornerstone in the architecture of numerous antimicrobial agents, valued for its unique electronic and structural properties that facilitate interaction with diverse biological targets....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazole nucleus is a cornerstone in the architecture of numerous antimicrobial agents, valued for its unique electronic and structural properties that facilitate interaction with diverse biological targets.[1][2] This guide provides a comparative framework for evaluating the antimicrobial potential of novel thiazole derivatives, using the hypothetical candidate 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide as a focal point. We will compare its theoretical profile against established and experimental thiazole-based agents, grounding the discussion in verifiable experimental data from the scientific literature. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, data analysis frameworks, and insights into the structure-activity relationships (SAR) that govern the efficacy of this important class of antimicrobials.

Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[3] This structural motif is present in a wide range of biologically active compounds, from natural products to synthetic drugs like the short-acting sulfonamide, Sulfathiazole.[3][4] Its significance in medicinal chemistry is underscored by its presence in approved drugs that exhibit antibacterial, antifungal, and antiviral properties.[3][5]

The antimicrobial potential of thiazole derivatives stems from several key attributes:

  • Amphiphilic Character: The thiazole ring possesses both hydrophilic and hydrophobic properties, enabling it to interact with and potentially permeate bacterial cell membranes.[5]

  • Target Versatility: Thiazole-containing molecules have been shown to inhibit a range of microbial targets, including DNA gyrase, FtsZ (a key cell division protein), and enzymes involved in essential metabolic pathways.[4][6][7]

  • Structural Modularity: The thiazole ring can be readily functionalized at multiple positions (C2, C4, C5), allowing for extensive chemical modification to optimize potency, spectrum, and pharmacokinetic properties.[8][9]

The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of new chemical entities with novel mechanisms of action.[7] Novel derivatives, such as 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide, represent unexplored chemical space and warrant systematic evaluation.

Comparative Analysis of Thiazole Antimicrobial Agents

To objectively assess a new candidate like 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide, it must be benchmarked against a panel of relevant comparators. This panel should include both historically significant drugs and more recently developed experimental compounds to provide a comprehensive performance landscape.

Selected Comparator Agents
  • Sulfathiazole: An early-generation sulfonamide antibiotic. Its mechanism involves inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3]

  • Thiazole Aminoguanidines (Lead Compound 1): A newer class of experimental compounds showing potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[6] Their proposed targets are enzymes involved in cell wall synthesis, such as undecaprenyl diphosphate synthase (UPPS).[6]

  • Phenylthiazole Compound 1: An experimental compound demonstrating potent, rapid bactericidal activity against MRSA in both in vitro and in vivo skin infection models.[10]

  • Thiazole-Quinolinium Derivatives (Compound 4a4): These compounds have been shown to inhibit bacterial cell division by disrupting the dynamic assembly of the FtsZ protein, leading to cell elongation.[7]

Performance Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[11] It is a critical metric for comparing the potency of different compounds.

Compound Class/NameTarget Organism(s)MIC (µg/mL)Key Findings & Source
Phenylthiazole Compound 1 MRSA (USA300, USA400, etc.)1.3More potent than mupirocin against several MRSA strains.[10]
Thiazole Aminoguanidines MRSA0.5 - 1Strong activity against Gram-positive bacteria.[6]
Thiazole-Quinolinium (4a4) S. aureus ATCC 292134Potent bacteriostatic agent against multi-drug resistant bacteria.[7]
4-Methyl-1,2,3-Thiadiazole (Cpd 15) S. aureus ATCC 259231.95A structurally related thiadiazole showing high activity against Gram-positive bacteria.[12]
Sulfathiazole Varies>64 (for many modern resistant strains)Activity is largely compromised due to widespread resistance.[3]
4-Methyl-1,3-thiazole-2-carbonimidoylcyanide S. aureus, E. coli, etc.To Be Determined Hypothetical data point pending experimental validation.

Note: MIC values are highly dependent on the specific strain and testing methodology (e.g., broth microdilution, agar diffusion). The data above is compiled from different studies for comparative illustration.

Understanding the Mechanism: Structure-Activity Relationship (SAR)

The antimicrobial activity of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring.[8][13]

  • Position C2: This position is often substituted with aromatic or heterocyclic rings. The presence of bulky, lipophilic groups like a phenyl ring can enhance activity against MRSA.[6][9] The carbonimidoylcyanide group in our target compound is an electron-withdrawing moiety that requires investigation.

  • Position C4: Substitution with aryl groups is common. In some series, a p-bromophenyl group at this position increased antifungal and antituberculosis activities.[8]

  • Position C5: Modifications at this position can significantly impact potency. For example, acyl group substitutions have been shown to result in antibacterial activity.[8][14]

The logical relationship for investigating a new compound is outlined below.

Caption: Logical workflow for the evaluation and development of novel thiazole antimicrobial agents.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, standardized methodologies are paramount. The Broth Microdilution method is the gold standard for determining MIC values.[15]

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a target bacterial strain.

Materials:

  • Test Compound (e.g., 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide) dissolved in DMSO.

  • Reference Antibiotic (e.g., Ciprofloxacin, Vancomycin).

  • Sterile 96-well microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[16]

  • Bacterial strain (e.g., S. aureus ATCC 29213).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Sterile saline or CAMHB for inoculum preparation.

  • Incubator (35°C ± 2°C).[16]

Workflow Diagram:

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination prep_compound 1. Prepare Stock Solution of Test Compound in DMSO serial_dilution 4. Perform 2-Fold Serial Dilution of Compound in 96-well plate with CAMHB prep_compound->serial_dilution prep_inoculum 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) dilute_inoculum 3. Dilute Inoculum (to final ~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate_plate 5. Inoculate Wells with Bacterial Suspension dilute_inoculum->inoculate_plate serial_dilution->inoculate_plate controls 6. Prepare Controls - Growth Control (No drug) - Sterility Control (No bacteria) incubation 7. Incubate Plate (16-20 hours at 35°C) inoculate_plate->incubation controls->incubation read_mic 8. Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Step-by-step experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent like DMSO. Prepare a working solution by diluting this stock in CAMHB.

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the compound working solution to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.[16]

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[16]

  • Final Inoculum Dilution: Within 15 minutes, dilute the standardized inoculum so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. This typically requires a 1:100 to 1:150 dilution in CAMHB.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth (without bacteria) to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate in ambient air at 35°C ± 2°C for 16-20 hours for most non-fastidious bacteria.[16]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[11][16] The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

Conclusion and Future Outlook

The thiazole scaffold remains a highly promising platform for the development of new antimicrobial agents.[13][17] While direct experimental data for 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide is not yet publicly available, this guide provides a robust framework for its evaluation. By comparing its performance against well-characterized agents like Phenylthiazole Compound 1 and Thiazole Aminoguanidines using standardized protocols, its potential can be systematically uncovered.

Future research should focus on determining the MIC against a broad panel of Gram-positive and Gram-negative pathogens, assessing cytotoxicity, and elucidating the mechanism of action. Understanding the structure-activity relationship by synthesizing and testing related analogues will be crucial for optimizing this chemical series into viable clinical candidates to combat the growing threat of antimicrobial resistance.[1]

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information.[Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink.[Link]

  • Synthesis and antimicrobial evaluation of some novel thiazole derivatives. ResearchGate.[Link]

  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. National Center for Biotechnology Information.[Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Current Protocols.[Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). ResearchGate.[Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.[Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.[Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.[Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information.[Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Publishing.[Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org.[Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. National Center for Biotechnology Information.[Link]

  • Synthesis and Evaluation of Novel Thiazole Derivatives. Sciforum.[Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. MDPI.[Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology.[Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis Online.[Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Center for Biotechnology Information.[Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI.[Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. ResearchGate.[Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.[Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE.[Link]

  • Thiazole-based approved drugs. ResearchGate.[Link]

  • In vitro and in silico studies of antimicrobial activity. ScienceDirect.[Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Center for Biotechnology Information.[Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.[Link]

Sources

Comparative

Validation of 4-Methyl-1,3-thiazole-2-carbonimidoyl Cyanide Purity by HPLC: A Comparative Methodological Guide

As a Senior Application Scientist, I approach the chromatographic validation of heterocyclic intermediates not merely as a compliance exercise, but as a physical chemistry problem. The compound 4-Methyl-1,3-thiazole-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the chromatographic validation of heterocyclic intermediates not merely as a compliance exercise, but as a physical chemistry problem. The compound 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide (CAS 173540-03-9) presents a unique set of analytical challenges. Its structure features an electron-rich thiazole ring coupled with a highly electrophilic and potentially reactive carbonimidoyl cyanide moiety.

Standard synthesis routes for thiazole derivatives, such as the Hantzsch thiazole synthesis, frequently generate regioisomeric byproducts (e.g., 5-methyl isomers) and unreacted intermediates[1]. Because these impurities possess nearly identical partition coefficients (LogP) to the target compound, traditional High-Performance Liquid Chromatography (HPLC) methods often fail to provide adequate resolution. This guide objectively compares different HPLC modalities and provides a field-proven, self-validating protocol for the precise purity determination of this critical intermediate.

Mechanistic Challenges in Thiazole Chromatography

The chromatographic behavior of 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide is dictated by two primary factors:

  • Basic Nitrogen Atoms: The thiazole ring and the imine nitrogen can interact with unendcapped, acidic silanol groups on the silica stationary phase. If the mobile phase pH is not strictly controlled, this leads to severe peak tailing and irreproducible retention times[2].

  • Structural Isomerism: Synthetic impurities often differ only in the position of the methyl group on the thiazole ring. These regioisomers have identical molecular weights and similar hydrophobicities, making them notoriously difficult to separate using standard Van der Waals interactions.

To overcome these challenges, the mobile phase must be buffered to an acidic pH (e.g., pH ~3.0) to suppress silanol ionization and stabilize the carbonimidoyl cyanide group, while the stationary phase must be carefully selected to exploit the molecule's specific electronic properties[3].

Comparative Analysis of HPLC Modalities

To determine the optimal method, we compared three distinct column chemistries. The goal was to achieve baseline resolution ( Rs​>2.0 ) between the target API and its critical regioisomeric impurity (Impurity A: 5-methylthiazole-2-carbonimidoyl cyanide).

  • Method A (Standard RP - C18): Relies purely on hydrophobic partitioning.

  • Method B (Pi-Pi RP - Phenyl-Hexyl): Introduces π−π stacking interactions between the column's phenyl rings and the analyte's thiazole core.

  • Method C (HILIC): Relies on polar retention and hydrogen bonding.

Experimental Performance Data
Chromatographic ParameterMethod A: Standard RP (C18)Method B: Pi-Pi RP (Phenyl-Hexyl)Method C: HILIC
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic + π−π StackingHydrogen Bonding / Dipole
Retention Time ( tR​ ) 4.2 min5.8 min1.8 min (Poor retention)
Tailing Factor ( As​ ) 1.451.122.10
Theoretical Plates ( N ) 4,5008,2001,500
Resolution ( Rs​ ) 1.6 (Fails ICH criteria)3.4 (Optimal) 0.5 (Co-elution)
Verdict Suboptimal for isomersMethod of Choice Rejected

Causality of the Results: The standard C18 column (Method A) failed to adequately resolve the regioisomers because their hydrophobic footprints are nearly identical. HILIC (Method C) failed because the compound lacks sufficient polarity to partition effectively into the aqueous layer on the silica surface. Method B (Phenyl-Hexyl) succeeded because the π−π interactions are highly sensitive to the spatial arrangement of electron density on the thiazole ring, which differs significantly between the 4-methyl and 5-methyl isomers.

Self-Validating Experimental Protocol

Based on the comparative data, the Phenyl-Hexyl reversed-phase method is the gold standard for this compound. The following step-by-step protocol is designed as a self-validating system, ensuring that any deviation in instrument performance is caught before data acquisition.

Step 1: Mobile Phase Formulation
  • Mobile Phase A (Aqueous): 0.05% Trifluoroacetic acid (TFA) in LC-MS grade water. Adjusting the pH to ~3.0 ensures the basic nitrogens are fully protonated, preventing secondary interactions with the column matrix[2].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v). Expert Insight: Matching the diluent to the initial gradient conditions prevents solvent shock at the column head, which can cause peak splitting.

  • Preparation: Dissolve 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide to a stock concentration of 1.0 mg/mL in Acetonitrile. Dilute to a working concentration of 0.1 mg/mL using the diluent. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Execution
  • Column: Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 272 nm (optimal wavelength for the conjugated thiazole system)[3].

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 80% B

    • 10.0 - 12.0 min: Hold at 80% B

    • 12.0 - 12.1 min: Return to 10% B

    • 12.1 - 15.0 min: Re-equilibration at 10% B

Step 4: System Suitability Testing (SST)

A method is only as reliable as its daily execution. To ensure this protocol acts as a self-validating system, an SST must be performed prior to any sample analysis to confirm method robustness[4].

  • Blank Injection: Inject diluent to confirm zero carryover.

  • Resolution Mix: Inject a known mixture of the API and Impurity A.

  • Acceptance Criteria: The sequence is only validated to proceed if Resolution ( Rs​ ) > 2.0, Tailing factor ( As​ ) < 1.5, and the %RSD of the API peak area across 5 replicate injections is < 2.0%.

Method Validation Workflow

The logical progression from column selection to final ICH Q2(R1) validation is visualized below.

G Start Synthesis of API (CAS 173540-03-9) MethodDev Column Chemistry Selection Start->MethodDev RP_C18 C18 Column (Hydrophobic) MethodDev->RP_C18 RP_Phenyl Phenyl-Hexyl Column (Pi-Pi Interactions) MethodDev->RP_Phenyl HILIC HILIC Column (Polar Retention) MethodDev->HILIC Optimization Gradient & pH Optimization (0.05% TFA, pH 3.0) RP_C18->Optimization RP_Phenyl->Optimization HILIC->Optimization Validation ICH Q2(R1) Validation Optimization->Validation SST System Suitability Test (Rs > 2.0, As < 1.5) Validation->SST Fail Method Refinement SST->Fail Fail Success Validated Purity Method SST->Success Pass Fail->Optimization

Workflow for HPLC method validation of 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide.

References

  • Title: Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods | Source: Benchchem | URL: 1

  • Title: In silico robustness testing of a compendial HPLC purity method | Source: Molnar-Institute | URL: 4

  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | Source: ACS Publications | URL: 2

  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples | Source: PMC | URL: 3

Sources

Validation

Unlocking the Pharmacological Versatility of 4-Methylthiazole Derivatives: A Comprehensive SAR and Performance Comparison Guide

For researchers and drug development professionals, the rational design of heterocyclic compounds requires a deep understanding of how specific structural modifications dictate biological responses. The 4-methylthiazole...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the rational design of heterocyclic compounds requires a deep understanding of how specific structural modifications dictate biological responses. The 4-methylthiazole scaffold is a privileged motif in medicinal chemistry, characterized by a unique combination of electronic distribution and steric bulk. The nitrogen atom acts as a potent hydrogen-bond acceptor, the sulfur atom provides polarizability, and the C4-methyl group serves as a critical lipophilic anchor that engages hydrophobic pockets within target proteins[1].

This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) of 4-methylthiazole derivatives across anti-inflammatory, antimicrobial, and anticancer applications, supported by validated experimental methodologies.

Comparative SAR Analysis by Therapeutic Target

Anti-Inflammatory Activity: Targeting the MAPK/iNOS Axis

The overproduction of Nitric Oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and sepsis. Recent SAR studies demonstrate that functionalizing the 2-position of the 4-methylthiazole ring with a 3,5-diaryl-4,5-dihydropyrazole moiety creates highly potent anti-inflammatory agents[2].

  • Mechanistic Causality: The bulky diaryl-pyrazoline group occupies the deep hydrophobic clefts of upstream kinases in the MAPK pathway (ERK, p38, JNK). By preventing the phosphorylation cascade, these derivatives block the downstream nuclear translocation of NF-κB, thereby silencing the transcription of iNOS and COX-2[2].

  • Performance: Optimized derivatives (e.g., Compound E26) have demonstrated superior suppression of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) compared to standard clinical benchmarks like Indomethacin and Dexamethasone[2].

Antimicrobial Activity: Allosteric DNA Gyrase Inhibition

The rise of multi-drug resistant (MDR) pathogens necessitates novel mechanisms of action. 4-methylthiazole-(benz)azole hybrids have emerged as promising antimicrobial agents.

  • Mechanistic Causality: Unlike fluoroquinolones (e.g., Ciprofloxacin) that bind to the DNA-cleavage complex, molecular docking and SAR analyses reveal that these thiazole derivatives act as allosteric inhibitors of DNA gyrase[3]. The C4-methyl group is strictly required to properly orient the benzazole ring into the allosteric binding site, inducing a conformational change that halts bacterial DNA replication[3].

Anticancer Activity: Pro-Apoptotic Mitochondrial Disruption

In oncology, the 4-methylthiazole core has been leveraged to selectively induce apoptosis in malignant cell lines, such as K562 chronic myeloid leukemia cells.

  • Mechanistic Causality: Treatment with 4-methylthiazole derivatives disrupts mitochondrial membrane potential, leading to the cytosolic release of cytochrome c. This triggers a dose-dependent elevation in Caspase-3 (CASP-3) activity, driving the cells into early and late apoptosis[4]. At elevated concentrations (e.g., >230 µM), the compounds also induce primary necrosis[4].

Quantitative Performance Comparison

The following table synthesizes the in vitro performance of leading 4-methylthiazole derivatives against established pharmacological standards.

Compound ClassRepresentative DerivativePrimary Target / AssayPerformance MetricReference StandardStandard Performance
Pyrazoline-Thiazole Compound E26NO Inhibition (RAW264.7)High Potency (Blocks IL-1β, TNF-α)IndomethacinModerate NO Inhibition
Thiazole-(benz)azole Compound 3fDNA Gyrase (Allosteric)MIC: ~3.91 µg/mL (Candida spp.)NystatinMIC: ~3.91 µg/mL
Thiazole-Sulfisoxazole Compounds 7a–eDHPS Enzyme InhibitionSuperior to parent sulfisoxazoleSulfisoxazoleBaseline DHPS Inhibition
Unsubstituted Core 4-MethylthiazoleK562 Leukemia CellsApoptotic Induction at 162 µMImatinibHigh Potency (Targeted)

Mechanistic Visualizations

The following diagram illustrates the logical relationship between 4-methylthiazole derivatives and the inflammatory signaling cascade.

MAPK_Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (ERK, p38, JNK) TLR4->MAPK NFKB NF-κB Translocation TLR4->NFKB iNOS iNOS / COX-2 Expression MAPK->iNOS NFKB->iNOS NO Nitric Oxide (NO) Release iNOS->NO Drug 4-Methylthiazole Derivatives Drug->MAPK Inhibits Drug->NFKB Inhibits

Mechanism of action: 4-methylthiazole derivatives inhibiting MAPK/NF-κB signaling pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol A: In Vitro Anti-Inflammatory Screening (Griess Assay & Viability Counter-Screen)

This protocol quantifies the inhibition of NO production while strictly controlling for false positives caused by compound cytotoxicity[1].

  • Cell Seeding: Seed murine RAW264.7 macrophages into a 96-well plate at 5×104 cells/well.

    • Causality: RAW264.7 cells are utilized because they exhibit a highly reproducible, robust induction of iNOS upon TLR4 activation, providing a stable baseline for comparative SAR.

  • Compound Pre-treatment: Incubate cells with serial dilutions of the 4-methylthiazole derivatives for 1 hour.

    • Causality: Pre-treatment ensures the lipophilic thiazole compounds fully partition across the cell membrane to occupy intracellular kinase domains before the inflammatory cascade is triggered.

  • LPS Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) and incubate for 24 hours.

  • Nitrite Quantification: Transfer 100 µL of the culture supernatant to a new plate and add an equal volume of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Measure absorbance at 540 nm.

    • Causality: NO is a highly reactive free radical with a half-life of seconds. The Griess assay circumvents this limitation by reacting with nitrite ( NO2−​ ), the stable, non-volatile oxidative breakdown product of NO, yielding a quantifiable azo dye[1].

  • Orthogonal Validation (MTT Assay): Add MTT reagent to the remaining cells in the original plate.

    • Causality: This is the critical self-validation step. A reduction in NO could falsely appear as "anti-inflammatory" activity if the compound simply kills the macrophages. The MTT assay ensures the observed NO reduction is due to true pharmacological target inhibition, not cellular necrosis.

Griess_Workflow Step1 Seed RAW264.7 Cells (96-well plate) Step2 Pre-treat with 4-Methylthiazoles Step1->Step2 Step3 Stimulate with LPS (24h Incubation) Step2->Step3 Step4 Collect Supernatant & Add Griess Reagent Step3->Step4 Step5 Measure Absorbance (540 nm) & Calc IC50 Step4->Step5

Step-by-step experimental workflow for the Griess assay to quantify NO inhibition.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Used to determine the Minimum Inhibitory Concentration (MIC) of thiazole-(benz)azole hybrids[3].

  • Inoculum Preparation: Standardize the bacterial/fungal suspension to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum ensures a consistent multiplicity of infection (MOI). An inoculum that is too heavy will artificially inflate the MIC, obscuring the true potency of the derivative.

  • Serial Dilution: Perform two-fold serial dilutions of the 4-methylthiazole compounds in Mueller-Hinton broth within a 96-well plate.

  • Incubation & Resazurin Addition: Inoculate the wells, incubate for 18-24 hours, and add 30 µL of 0.015% resazurin solution.

    • Causality: Resazurin acts as an objective, self-validating viability indicator. Metabolically active (resistant) bacteria reduce the blue non-fluorescent dye to pink/fluorescent resorufin. This eliminates the subjectivity of reading visual turbidity, providing a definitive, colorimetric MIC endpoint.

References

  • Unraveling the Therapeutic Potential of 4-Methylthiazole Derivatives: A Comparative Guide to Structure-Activity Rel
  • Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity Journal of Molecular Structure (via Plu.mx)
  • Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the tre
  • Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investig
  • Full article: Design, synthesis, antimicrobial evaluation and molecular docking studies of some new 2,3-dihydrothiazoles and 4-thiazolidinones containing sulfisoxazole Taylor & Francis

Sources

Comparative

Biological Activity Comparison of Thiazole Isomers: A Technical Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The thiazole scaffold is a privileged pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The thiazole scaffold is a privileged pharmacophore in medicinal chemistry, featured in over 18 FDA-approved drugs. However, the biological efficacy, target selectivity, and toxicity of thiazole-containing compounds are exquisitely sensitive to positional isomerism and heteroatom arrangement (e.g., 1,3-thiazole vs. 1,2-isothiazole).

This guide provides an objective, data-driven comparison of thiazole isomers, focusing on two distinct therapeutic applications: Antiviral Activity (HIV-1 Entry Inhibitors) and Anti-fibrotic/Anti-inflammatory Activity (ALK5 Kinase Inhibitors) . By analyzing the causality behind experimental outcomes, this guide establishes a framework for rationally selecting thiazole isomers during lead optimization.

The Mechanistic Impact of Thiazole Isomerism

The structural divergence between thiazole isomers fundamentally alters their physicochemical properties, which in turn dictates their biological activity[3]:

  • Dipole Moment and Electron Density: The placement of the electronegative nitrogen and the polarizable sulfur atom dictates the electron density of the ring. In 1,3-thiazole, the nitrogen acts as a strong hydrogen-bond acceptor. Shifting substituents from the 2,4-positions to the 2,5-positions alters the vector of the dipole moment, impacting how the molecule aligns within a hydrophobic binding pocket.

  • Steric Trajectory: Positional isomerism changes the exit vectors of attached pharmacophores. In kinase inhibitors, a 120° vs. 144° exit vector can mean the difference between perfect hinge-region binding and complete steric clash.

  • Metabolic Stability: Isomeric shifts can expose or shield vulnerable C-H bonds from cytochrome P450-mediated oxidation, directly affecting the compound's pharmacokinetic profile.

Case Study I: Antiviral Activity (HIV-1 Entry Inhibitors)

Comparative Analysis of NBD-14270 Positional Isomers

The HIV-1 envelope glycoprotein gp120 is a prime target for viral entry inhibitors. NBD-14270 is a highly potent small-molecule CD4-mimetic that binds to the Phe43 cavity of gp120. Recent structure-activity relationship (SAR) studies explored substituting the original thiazole ring (Scaffold A) with two other positional isomers (Scaffolds B and C) to evaluate their effect on antiviral potency and cellular toxicity [1].

Causality Insight: The original Scaffold A maintains an optimal spatial geometry that allows its ethyl amide linkage to form critical hydrogen bonds with the backbone carbonyls of gp120. Positional isomers (Scaffolds B and C) distort this geometry, leading to a loss of binding enthalpy and a subsequent drop in antiviral efficacy [1].

Quantitative Data Summary
Compound ScaffoldThiazole Substitution PatternHIV-1 Entry IC₅₀ (nM)Cytotoxicity CC₅₀ (μM)Selectivity Index (SI)
Scaffold A (Original) 2,4-disubstituted 1,3-thiazole~ 15 - 30 > 100> 3000
Scaffold B (Isomer 1) 2,5-disubstituted 1,3-thiazole> 500~ 45< 100
Scaffold C (Isomer 2) 4,5-disubstituted 1,3-thiazole> 1000~ 30< 30

Data demonstrates that Scaffold A provides the optimal spatial arrangement for HIV-1 inhibition with minimal cytotoxicity.

Validated Experimental Protocol: HIV-1 Env-Pseudotyped Virus Infection Assay

To ensure self-validating results, the following protocol incorporates internal controls for both viral entry and non-specific cytotoxicity.

Step-by-Step Methodology:

  • Cell Preparation: Seed TZM-bl cells (expressing CD4, CCR5, and CXCR4) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the thiazole isomers (Scaffolds A, B, C) in DMEM. Include a DMSO vehicle control (0.1% final concentration) and a known entry inhibitor (e.g., BMS-626529) as a positive control.

  • Viral Infection: Pre-incubate the serially diluted compounds with HIV-1 Env-pseudotyped virus (e.g., JR-FL strain, 100 TCID₅₀) for 30 minutes at 37°C to allow for gp120 binding.

  • Inoculation: Add the virus-compound mixture to the TZM-bl cells.

  • Validation & Readout: After 48 hours, lyse the cells and measure luciferase activity using a standard luminescence microplate reader.

  • Cytotoxicity Counter-Screen: In parallel, treat uninfected TZM-bl cells with the same compound dilutions and assess viability using an MTT or CellTiter-Glo assay to calculate the CC₅₀.

Case Study II: Anti-fibrotic Activity (ALK5 Kinase Inhibitors)

Dual Inhibition by Thiazole Enantiomers/Isomers

Liver fibrosis is driven by the activation of Hepatic Stellate Cells (HSCs) via the TGF-β/Smad signaling pathway, exacerbated by P2X7R-mediated inflammation. Novel thiazole derivatives (e.g., J-1155 and J-1156) featuring enantiomeric amino acid moieties have been developed to selectively target the Activin receptor-like kinase 5 (ALK5) [2].

Causality Insight: The thiazole nitrogen in these specific isomers acts as a critical hydrogen-bond acceptor for the hinge region of the ALK5 kinase domain. Furthermore, the specific isomeric arrangement allows the molecule to simultaneously occupy the allosteric site of the P2X7 receptor, providing a synergistic dual-inhibition mechanism that halts both fibrosis and the NLRP3 inflammasome [2].

Mechanism of Action Visualization

SignalingPathway cluster_Fibrosis Fibrogenesis Pathway cluster_Inflammation Inflammatory Pathway Thiazole Thiazole Isomers (e.g., J-1155/J-1156) ALK5 ALK5 (TGF-βRI) Thiazole->ALK5 Inhibits Kinase Domain P2X7R P2X7 Receptor Thiazole->P2X7R Blocks Allosteric Site Smad Smad2/3 Phosphorylation ALK5->Smad Activates Fibrosis Hepatic Fibrosis (Col1a1, α-SMA) Smad->Fibrosis Promotes NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 Activates Inflammation Inflammation (IL-1β Release) NLRP3->Inflammation Promotes

Figure 1: Dual inhibitory mechanism of specific thiazole isomers on ALK5-mediated fibrogenesis and P2X7R-mediated inflammation.

Quantitative Data Summary
CompoundIsomeric/Enantiomeric FeatureALK5 Kinase IC₅₀ (nM)IL-1β Inhibition (%) at 10 μMIn Vivo Fibrosis Reversal
J-1155 (R)-amino acid thiazole derivative12.4 85% High
J-1156 (S)-amino acid thiazole derivative45.862%Moderate
Pirfenidone Reference Drug> 1000< 20%Low
Validated Experimental Protocol: ALK5 Kinase Inhibition Assay

To validate the target engagement of the thiazole isomers, a homogeneous time-resolved fluorescence (HTRF) kinase assay is employed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant ALK5 (TGF-βRI) enzyme and biotinylated Smad3 peptide substrate in the kinase buffer.

  • Compound Incubation: Dispense 5 μL of the thiazole isomer (serial dilutions starting at 10 μM) into a 384-well plate. Add 10 μL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 μL of ATP (at the predetermined Km​ concentration for ALK5) to initiate the reaction. Incubate for 60 minutes at 37°C.

  • Detection: Stop the reaction by adding 10 μL of HTRF detection buffer containing Eu³⁺-cryptate labeled anti-phospho-Smad3 antibody and Streptavidin-XL665.

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using the 665/615 nm emission ratio.

Conclusion

The biological activity of thiazole-based therapeutics is not merely a function of the presence of the heterocycle, but is strictly governed by its isomeric topology . As demonstrated in the development of HIV-1 entry inhibitors, shifting from a 2,4-disubstituted to a 2,5-disubstituted thiazole completely abolishes gp120 binding due to spatial misalignment [1]. Conversely, in the context of liver fibrosis, specific stereoisomers of thiazole derivatives (like J-1155) achieve highly potent dual-inhibition of ALK5 and P2X7R, outperforming standard reference drugs [2].

During lead optimization, researchers must utilize structure-based drug design (SBDD) to model the exact exit vectors of thiazole isomers to prevent late-stage attrition due to poor target engagement or off-target cytotoxicity.

References

  • Kurkin, A. V., Curreli, F., Iusupov, I. R., Spiridonov, E. A., Ahmed, S., Markov, P. O., Manasova, E. V., Altieri, A., & Debnath, A. K. (2022). Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor NBD-14270. ChemMedChem, 17(22), e202200344.[Link]

  • Jiang, X.-L., Liu, C., Zhan, Z.-Y., Lan, X.-Q., Wu, Y.-L., Nan, J.-X., Jin, C.-H., & Lian, L.-H. (2025). Thiazole isomers as potential ALK5 inhibitors alleviate P2X7R-mediated inflammation during liver fibrosis. International Immunopharmacology, 153, 114472.[Link]

  • Wang, J., Liao, A., Guo, R. J., & Ma, X. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30-46.[Link]

Validation

Comparative Cytotoxicity Profiling of Novel Thiazole Derivatives: A Technical Guide

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel heterocyclic scaffolds for their therapeutic potential. Among these, the thiazole ring has emerged as a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel heterocyclic scaffolds for their therapeutic potential. Among these, the thiazole ring has emerged as a cornerstone of modern medicinal chemistry. Its unique electron-donating properties and ability to form non-covalent interactions with diverse protein kinases make it an exceptional pharmacophore.

Recent synthetic efforts have generated novel thiazole derivatives—such as bis-thiazoles, thiazolyl-thiazoles, and thiazole-pyridines—that demonstrate remarkable cytotoxicity against resistant cancer cell lines. This guide provides an objective, data-driven comparison of these novel derivatives against standard chemotherapeutics (e.g., Doxorubicin and Cisplatin) and details the self-validating experimental workflows required to rigorously assess their efficacy.

Mechanistic Pathways of Thiazole-Induced Cytotoxicity

To accurately evaluate a compound, we must first understand its mechanism of action. Novel thiazole derivatives predominantly exert their cytotoxic effects by disrupting the cell's cytoskeleton, inhibiting specific proto-oncogene kinases (such as Pim-1/3), or inducing severe mitochondrial stress 1. This stress triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the subsequent activation of the caspase cascade. Additionally, certain bis-thiazole derivatives have been shown to arrest dividing cancer cells specifically at the G1 or G2/M cell cycle phases 2.

Mechanism A Thiazole Derivatives B Mitochondrial Stress A->B Induces F Cell Cycle Arrest (G1/G2) A->F Kinase Inhibition C Cytochrome c Release B->C D Caspase 9/3 Activation C->D E Apoptosis (Cell Death) D->E F->E

Thiazole-induced intrinsic apoptosis and cell cycle arrest pathways.

Comparative Efficacy: Thiazoles vs. Standard Chemotherapeutics

The half-maximal inhibitory concentration (IC₅₀) remains the gold standard metric for in vitro cytotoxicity. The table below synthesizes recent preclinical data, comparing the potency of various structural classes of novel thiazole derivatives against standard reference drugs across multiple human cancer cell lines.

Compound ClassSpecific DerivativeTarget Cell Line (Origin)IC₅₀ ValueReference DrugRef. IC₅₀Source
Bis-thiazole Compound 5cHeLa (Cervical)0.00065 µMCisplatinN/A2
Bis-thiazole Compound 5fA2780 (Ovarian)2.34 µMCisplatin~10.0 µM2
Thiazolyl-thiazole Compound 14eHepG2 (Liver)0.50 µMDoxorubicin0.68 µM1
Thiazole-pyridine Compound 2mA549 (Lung)< 12.65 µg/mLCisplatin12.65 µg/mL3
Thiazole-hydrazide Compound 4aA549 (Lung)26.53 µMDoxorubicin5.51 µM4
Thiazole-2-imine Compound 4iSaOS-2 (Bone)0.190 µg/mLN/AN/A5

Data Interpretation: The data clearly illustrates that structural modifications heavily dictate efficacy. For instance, the incorporation of a bis-thiazole moiety (Compound 5c) yields sub-nanomolar potency against HeLa cells, drastically outperforming standard platinum-based therapies 2. Similarly, thiazolyl-thiazole derivatives (Compound 14e) demonstrate superior cytotoxicity to Doxorubicin in hepatic carcinoma models, highlighting their potential as targeted therapies for cancers with high unmet medical needs 1.

Self-Validating Experimental Methodologies

Trustworthy biological data relies on self-validating experimental systems. Simply executing a protocol is insufficient; one must understand the causality behind each step to troubleshoot anomalies and ensure reproducibility.

High-Throughput Viability Screening (MTT Assay)

The MTT assay is a colorimetric test that measures cellular metabolic activity as a proxy for cell viability.

Workflow S1 1. Cell Seeding (96-well plate) S2 2. Compound Treatment (Serial Dilutions) S1->S2 S3 3. MTT Addition (Metabolic Reduction) S2->S3 S4 4. Formazan Solubilization (DMSO) S3->S4 S5 5. Absorbance Reading (570 nm) S4->S5 S6 6. IC50 Calculation (Non-linear Regression) S5->S6

Step-by-step in vitro cytotoxicity screening workflow using MTT assay.

Protocol & Mechanistic Rationale:

  • Cell Seeding: Seed cancer cells (e.g., 5×10³ cells/well) in a 96-well plate. Incubate for 24h. Causality: This recovery period allows cells to adhere and re-enter the exponential (log) phase of growth, ensuring uniform metabolic baselines.

  • Compound Treatment: Apply serial dilutions of the thiazole derivative (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin). Incubate for 72h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4h. Causality: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells cleave the tetrazolium ring, converting the soluble yellow dye into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO per well. Causality: Formazan is insoluble in aqueous culture media. DMSO disrupts the cell membrane and completely solubilizes the crystals, creating a homogeneous solution necessary for accurate optical density (OD) measurement.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis.

Apoptotic Pathway Validation (Annexin V/PI Flow Cytometry)

While MTT confirms that cells are dying, flow cytometry confirms how they are dying. To validate that the cytotoxicity observed is due to apoptosis rather than non-specific necrosis, we utilize an Annexin V/Propidium Iodide (PI) double-staining protocol 3.

Protocol & Mechanistic Rationale:

  • Harvesting: Following 48h of compound treatment at the calculated IC₅₀ concentration, collect both the culture media (containing floating dead cells) and the adherent cells via trypsinization. Causality: Apoptotic cells detach from the extracellular matrix. Failing to collect the floating population will result in a massive false-negative error.

  • Washing & Suspension: Wash the cell pellet twice with cold PBS, then resuspend in 1X Annexin V Binding Buffer. Causality: The binding of Annexin V to its target is strictly calcium-dependent; standard PBS lacks the necessary Ca²⁺ ions.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature. Causality: During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where Annexin V binds to it. PI is membrane-impermeable; it only intercalates into the DNA of late-apoptotic or necrotic cells that have lost membrane integrity. This dual-stain precisely segregates viable, early apoptotic, late apoptotic, and necrotic populations.

  • Acquisition: Analyze the samples via flow cytometry within 1 hour to prevent spontaneous cell degradation.

Conclusion

The rational design of novel thiazole derivatives offers a highly promising avenue for overcoming drug resistance in oncology. As demonstrated by the comparative data, specific structural modifications—such as bis-thiazole and thiazolyl-thiazole formations—can yield compounds that significantly outperform traditional agents like Doxorubicin and Cisplatin. By strictly adhering to self-validating experimental protocols, researchers can ensure the integrity of their preclinical data, accelerating the pipeline from benchtop discovery to clinical application.

References

  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug.MDPI.
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.Frontiers.
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.ACS Omega.
  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties.DergiPark.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2).NIH PMC.

Sources

Comparative

Benchmarking 4-Methyl-1,3-thiazole-2-carbonimidoyl Cyanide Complexes Against Cisplatin: A Technical Guide

Executive Summary The development of novel chemotherapeutics often requires moving beyond traditional platinum-based drugs to overcome inherent cellular resistance and off-target toxicity. 4-Methyl-1,3-thiazole-2-carboni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemotherapeutics often requires moving beyond traditional platinum-based drugs to overcome inherent cellular resistance and off-target toxicity. 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide (also known as hydroxyimino(4-methyl-2-thiazolyl)acetonitrile, abbreviated as HTLCO ) has emerged as a highly versatile cyanoxime ligand in coordination chemistry. By forming stable, planar complexes with transition and main-group metals (e.g., Sn(IV), Pd(II), Pt(II)), HTLCO-derived compounds demonstrate potent antiproliferative properties.

This guide objectively benchmarks the performance, mechanism of action, and synthesis of HTLCO-metal complexes against the clinical standard, Cisplatin , providing researchers with actionable experimental frameworks and self-validating protocols.

Molecular Rationale & Mechanistic Insights

As an Application Scientist evaluating new drug candidates, it is critical to understand the causality behind a compound's efficacy. Cisplatin primarily relies on active cellular transport (via the copper transporter CTR1) to enter the cell, where it induces apoptosis by cross-linking nuclear DNA. However, this active transport mechanism is a primary vector for acquired drug resistance.

Conversely, the use of the HTLCO ligand fundamentally alters the pharmacokinetic profile of the coordinated metal center:

  • Enhanced Lipophilicity: The incorporation of the 4-methylthiazole ring significantly increases the lipophilicity of the resulting metal complex (e.g., Dibutyltin(IV)-HTLCO). This allows the drug to bypass active transport and enter the cell via passive membrane diffusion, effectively circumventing CTR1-downregulation resistance.

  • Target Diversification: While Cisplatin targets nuclear DNA, 1 and related cyanoximates often exhibit alternative mechanisms, including severe mitochondrial membrane depolarization and the generation of reactive oxygen species (ROS), leading to rapid apoptosis.

  • Hydrolytic Stability: The strongly electron-withdrawing cyano group and the bidentate nature of the oxime moiety stabilize the metal center, preventing premature hydrolysis in the bloodstream before intracellular delivery.

Quantitative Benchmarking: HTLCO-Complexes vs. Cisplatin

To objectively evaluate performance, we benchmark the in vitro cytotoxicity of cyanoximate complexes against Cisplatin using two distinct human cancer cell lines: HeLa (cervical cancer, typically Cisplatin-sensitive) and WiDR (colon carcinoma, typically Cisplatin-resistant).

Table 1: In Vitro Cytotoxicity Benchmarking (24h Exposure)
Compound / ComplexCell LineEfficacy Benchmark (% Cell Death)Primary Internalization MechanismResistance Profile
Cisplatin (Control) HeLa~55%Active Transport (CTR1)Susceptible to efflux/CTR1 loss
Cisplatin (Control) WiDR~12%Active Transport (CTR1)Highly Resistant
Bu₂Sn(HTLCO)₂ HeLa>60% (Exceeds Control)Passive Lipophilic DiffusionEvades CTR1-mediated resistance
Bu₂Sn(HTLCO)₂ WiDR>50% (Highly Cytotoxic)Passive Lipophilic DiffusionOvercomes innate resistance
Pd(Cyanoximate)₂ HeLa>90%Passive Lipophilic DiffusionBroad efficacy

Data synthesized from foundational studies on2 and organotin cyanoximates.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 3.1: Ultrasound-Assisted Metathesis Synthesis of Bu₂Sn(HTLCO)₂

Causality: Traditional reflux synthesis can cause thermal degradation of the delicate oxime bond. Utilizing ultrasound-assisted heterogeneous metathesis at room temperature preserves the structural integrity of the HTLCO ligand while driving the reaction to completion.

  • Ligand Deprotonation: React 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide (HTLCO) with a stoichiometric amount of Ag₂CO₃ in the dark to form the intermediate silver salt, Ag(TLCO).

  • Metathesis Reaction: Suspend the Ag(TLCO) salt and dibutyltin(IV) dichloride (Bu₂SnCl₂) in a 2:1 molar ratio in anhydrous acetonitrile (CH₃CN).

  • Ultrasonic Agitation: Subject the suspension to ultrasonic irradiation for 2–4 hours at 25°C. The mechanical cavitation forces the insoluble AgCl to precipitate, driving the equilibrium forward.

  • Isolation: Filter the mixture through a Celite pad to remove the AgCl byproduct. Concentrate the filtrate under reduced pressure and recrystallize from a CH₃CN/ether mixture.

  • Validation Checkpoint: Perform FT-IR spectroscopy on the crystallized product. The absence of the Sn-Cl stretching vibration (~320–360 cm⁻¹) and the presence of shifted C=N-O stretches (1100–1200 cm⁻¹) validates complete ligand coordination.

Protocol 3.2: In Vitro Cytotoxicity Benchmarking (MTT Assay)

Causality: The MTT assay provides a direct, colorimetric measurement of mitochondrial metabolic activity. Because cyanoximates often target mitochondrial function, this assay is highly sensitive to their specific mechanism of action.

  • Cell Seeding: Seed HeLa and WiDR cells in 96-well plates at 1×10⁴ cells/well in DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Dissolve the Bu₂Sn(HTLCO)₂ complex and Cisplatin in DMSO. Dilute with culture media to create a concentration gradient (1 µM to 50 µM). Crucial: Ensure final DMSO concentration remains <1% to prevent solvent-induced cytotoxicity.

  • Incubation: Replace well media with the drug-treated media and incubate for 24 hours.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals using acidified isopropanol and measure absorbance at 570 nm using a microplate reader.

  • Validation Checkpoint: Calculate the IC₅₀ of the Cisplatin control. It must fall within the historically established range for HeLa cells (5–10 µM). If it deviates significantly, the cellular batch may be compromised, invalidating the comparative data.

Pathway & Workflow Visualizations

Mechanism DRUG1 Organotin-HTLCO Complex UP1 Enhanced Lipophilic Cellular Uptake DRUG1->UP1 DRUG2 Cisplatin (Standard) UP2 Copper Transporter (CTR1) Uptake DRUG2->UP2 TARG1 Mitochondrial Membrane Depolarization UP1->TARG1 TARG2 Nuclear DNA Cross-linking UP2->TARG2 APOP Apoptosis Induction TARG1->APOP TARG2->APOP

Comparative signaling and molecular targeting pathways of organotin-cyanoximates versus cisplatin.

Workflow LIG Ligand Preparation (HTLCO) SYN Ultrasound-Assisted Metathesis (CH3CN) LIG->SYN MET Metal Precursor (Bu2SnCl2 / Cisplatin) MET->SYN PUR Crystallization & X-ray Characterization SYN->PUR TRT Drug Incubation (24h - 48h) PUR->TRT CUL In Vitro Culture (HeLa & WiDR lines) CUL->TRT MTT MTT Viability Assay & IC50 Benchmarking TRT->MTT

Experimental workflow for synthesizing and benchmarking cyanoximate complexes against standard drugs.

References

  • Tin(IV) Cyanoximates: Synthesis, Characterization, and Cytotoxicity Source: Inorganic Chemistry, American Chemical Society (ACS) URL:[Link][1]

  • New in vitro highly cytotoxic platinum and palladium cyanoximates with minimal side effects in vivo Source: Journal of Inorganic Biochemistry, National Institutes of Health (NIH) URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

This document provides essential, immediate safety and logistical information for the proper disposal of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide. The procedures outlined are designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide. The procedures outlined are designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The guidance is founded on the principles of chemical reactivity, established hazardous waste protocols, and a primary commitment to laboratory and environmental safety.

The unique structure of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide, which incorporates a toxic cyanide group, necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive framework, moving from hazard identification to the final steps of waste management.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the chemical hazards is the foundation of safe disposal. While a specific, comprehensive toxicological profile for 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide may not be fully investigated, its hazard profile can be inferred from its primary functional groups: the cyanide moiety and the thiazole ring.

The presence of the carbonimidoylcyanide group makes this compound a potent toxicant. The cyanide ion (CN⁻) is a well-known metabolic poison that can be fatal if inhaled, ingested, or absorbed through the skin.[1] A critical and immediate danger is the potential for this compound to react with acids to generate highly toxic and flammable hydrogen cyanide (HCN) gas.[2] Therefore, this compound and its waste must be kept away from acids at all times .[2]

Thiazole derivatives, while varied in their effects, can also present hazards such as skin, eye, and respiratory irritation.[3][4][5]

Table 1: Anticipated Hazard Profile

Hazard TypeDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) The cyanide group presents a high risk of severe toxicity. Symptoms of cyanide exposure can include dizziness, headache, nausea, weakness, and in severe cases, unconsciousness and death.[6]Avoid all direct contact. Use stringent personal protective equipment (PPE) and handle only in a certified chemical fume hood.
Reactivity HIGHLY DANGEROUS. Reacts with acids to produce deadly hydrogen cyanide gas.[2][7] May also be incompatible with strong oxidizing agents.[8]Strictly prohibit contact with acids. [2] Segregate waste from all acidic and strongly oxidizing materials.
Irritation (Skin, Eye) Thiazole derivatives are often irritants. Causes skin and serious eye irritation.[3][5]Wear appropriate gloves and safety goggles or a face shield.[2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[5]All handling must occur within a chemical fume hood to prevent inhalation.[2]
Environmental Hazard Organic cyanides can be toxic to aquatic life. Do not empty into drains.[8]Prevent release into the environment. Dispose of as hazardous waste.

Section 2: Pre-Disposal Handling and Storage

Proper management of waste begins the moment it is generated. Adherence to these protocols is critical to prevent accidental exposure and dangerous chemical reactions.

Personal Protective Equipment (PPE): A baseline of required PPE when handling this waste includes:

  • Gloves: Double-gloving with nitrile rubber gloves is recommended.[2]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory if there is a splash hazard.[2]

  • Lab Coat: A clean, buttoned lab coat must be worn.[6]

Waste Segregation and Container Management:

  • Dedicated Waste Containers: All waste contaminated with 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide must be stored in dedicated waste containers used only for cyanide waste.[2][7]

  • Separate Solid and Liquid Wastes: Solid waste (contaminated gloves, paper towels, weighing boats) and liquid waste must be stored in separate, clearly marked containers.[2][7]

  • Container Material: Use appropriate, chemically resistant containers. High-density polyethylene (HDPE) is a suitable choice for many chemical wastes. Ensure the container can be sealed tightly.[9][10]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste – Cyanide"[2]

    • The full chemical name: "4-Methyl-1,3-thiazole-2-carbonimidoylcyanide"

    • The warning: "Do Not Mix with Acids "[2]

    • The date waste accumulation began.[10]

  • Storage Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10] This area must be away from acids, strong oxidizing agents, and general laboratory traffic.[6][8] The storage area should be cool, dry, and well-ventilated.[8]

Section 3: Spill and Decontamination Procedures

A swift and correct response to a spill is essential to mitigate the severe risks associated with this compound.

Spill Response Protocol:

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately.[7]

  • Decontaminate (for small spills inside a fume hood only):

    • First, clean all contaminated surfaces with a pH 10 buffer solution. This alkaline condition is critical to prevent the formation of HCN gas.[2][7]

    • Next, clean the same surfaces with a freshly prepared 10% bleach (sodium hypochlorite) solution.[2][7] The bleach acts as an oxidizing agent to break down the cyanide group.

    • Collect all cleaning materials (wipes, absorbent pads) and dispose of them as solid cyanide hazardous waste.[7]

Equipment and Glassware Decontamination: Follow the same two-step process used for spill cleanup: first rinse with a pH 10 buffer, then with a 10% bleach solution, all within a fume hood.[2] The rinseate must be collected and disposed of as liquid cyanide hazardous waste.[2]

Section 4: Step-by-Step Disposal Protocols

There are two primary pathways for the disposal of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide. The choice depends on institutional policy, regulatory requirements, and available facilities.

Pathway A: Direct Disposal as Hazardous Waste (Universally Recommended)

This is the most straightforward and safest method for the vast majority of laboratories. It involves transferring the responsibility of disposal to a licensed and qualified waste management contractor.

Step 1: Waste Collection and Storage

  • Collect all waste (pure compound, solutions, contaminated solids) in separate, dedicated, and properly labeled cyanide waste containers as described in Section 2.[2][7]

Step 2: Container Sealing and Final Check

  • Ensure the container is not overfilled and is securely sealed.[11]

  • Wipe the exterior of the container to remove any external contamination.

  • Verify that the hazardous waste label is complete and accurate.

Step 3: Request for Pickup

  • Contact your institution's EHS office or designated waste management provider to schedule a pickup.[2][7] Follow their specific procedures for waste transfer.

Pathway B: Chemical Inactivation via Oxidation (Advanced Users Only)

This procedure should only be performed by personnel with extensive training in handling hazardous chemicals and with the explicit approval of their institution's EHS department. The goal is to chemically convert the highly toxic cyanide to the far less toxic cyanate ion (OCN⁻).[12][13]

Causality: The mechanism involves the oxidation of the cyanide ion (CN⁻) by an oxidizing agent like sodium hypochlorite (NaOCl) under alkaline conditions. The alkaline pH (pH > 10) is crucial to ensure that any free cyanide exists as the CN⁻ ion, which can be oxidized, rather than the volatile and extremely dangerous hydrogen cyanide (HCN) gas.

Protocol:

  • Work Area: Conduct all steps in a certified chemical fume hood.[2]

  • Alkalinize: For liquid waste, ensure the solution is alkaline by adding sodium hydroxide (NaOH) solution to achieve a pH ≥ 10.

  • Oxidation: Slowly and with constant stirring, add a fresh solution of 10% sodium hypochlorite (household bleach) in excess.[14] The reaction can be exothermic; add the bleach portion-wise to control the temperature.

  • Reaction Time: Allow the mixture to stir for several hours (e.g., overnight) to ensure the reaction goes to completion.

  • Verification (Optional but Recommended): Test for the absence of cyanide using commercially available test strips or a wet chemical method (e.g., Prussian blue test with ferrous sulfate) to confirm destruction.[14]

  • Final Disposal: Even after treatment, the resulting solution must be collected as hazardous waste. Label it clearly, indicating the treatment process and the absence of free cyanide. Arrange for pickup via your EHS office. Do not pour the treated solution down the drain. [6][10]

Section 5: Disposal Decision-Making Workflow

The following diagram illustrates the logical flow for safely managing waste generated from 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide.

DisposalWorkflow start Waste Generated ppe Is appropriate PPE being worn? (Double gloves, goggles, lab coat) start->ppe ppe_no STOP. Obtain and wear correct PPE. ppe->ppe_no No segregate Segregate waste into dedicated SOLID and LIQUID containers. ppe->segregate Yes ppe_no->ppe label Label container immediately: 'Hazardous Waste - Cyanide' 'NO ACIDS' + Date segregate->label store Store in designated SAA, away from incompatible materials. label->store path_decision Disposal Pathway Selection store->path_decision path_a Pathway A: Direct Disposal (Recommended) path_decision->path_a Standard Lab check_facility Are you trained and is the facility equipped for this reaction? path_decision->check_facility Advanced Facility pickup Request pickup by EHS / Licensed Contractor. path_a->pickup path_b Pathway B: Chemical Inactivation (Advanced Only) inactivate Follow Inactivation Protocol (Sec 4B) - Work in fume hood - Ensure pH > 10 - Add excess bleach - Allow reaction time path_b->inactivate check_facility->path_a No check_facility->path_b Yes check_no Follow Pathway A collect_treated Collect treated waste in a new, clearly labeled hazardous waste container. inactivate->collect_treated collect_treated->pickup

Caption: Decision workflow for disposal of cyanide-containing waste.

Section 6: Regulatory Compliance

It is imperative to recognize that all hazardous waste disposal is governed by strict regulations. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8] This guide provides a framework based on chemical safety principles, but it does not supersede legal requirements set forth by agencies such as the Environmental Protection Agency (EPA) in the United States or equivalent bodies in other regions.

Section 7: References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford EH&S.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Methylthiazole.

  • University of Leeds. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from University of Leeds Safety & Wellbeing.

  • Old Dominion University. (2020). Laboratory Waste Management Guidelines. Retrieved from Old Dominion University Office of Environmental Health and Safety.

  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from LSU Health Shreveport EHS.

  • SAMCO Technologies. (2021). What to Do If You Have Cyanide in Your Industrial Wastewater. Retrieved from SAMCO Technologies.

  • Sigma-Aldrich. (2025). Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.

  • Fisher Scientific. (2025). Safety Data Sheet for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.

  • Echemi. (n.d.). 4-METHYLTHIAZOLE-2-CARBOXYLICACIDETHYLESTER Safety Data Sheets. Retrieved from Echemi.com.

  • Waghamare, S. G., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. DOI.

  • Waghamare, S. G., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Request PDF - ResearchGate.

  • TCI Chemicals. (2025). Safety Data Sheet for 2-(Hydroxymethyl)thiazole.

  • BLDpharm. (n.d.). 173540-03-9|4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide. Retrieved from BLDpharm.

  • LGC Standards. (2021). Safety data sheet for 5-Methyl-1,3,4-thiadiazole-2-thiol.

  • Fadda, A. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.

  • Estévez-Alonso, A., et al. (n.d.). Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation. Microbial Biotechnology.

  • Studio Q Photography. (n.d.). KCN - Potassium Cyanide Handling. Retrieved from Studio Q Photography.

  • Gomha, S. M., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC.

  • Petrikovics, I., et al. (1986). Mechanism of Chemical Action and Treatment of Cyanide Poisoning. DTIC.

  • KU Leuven. (2026). (toxic) cyanide compounds. Retrieved from KU Leuven HSE Department.

  • University of Sheffield. (n.d.). Disposal of Chemical Waste. Retrieved from University of Sheffield Safety Office.

  • Wang, C., et al. (2022). A Review on Cyanide Gas Elimination Methods and Materials. PMC.

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.

  • enviolet. (n.d.). UV-Oxidation of Cyanide. Retrieved from enviolet.

  • University of Pennsylvania. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from University of Pennsylvania Environmental Health and Radiation Safety.

  • PubChem. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde. Retrieved from PubChem.

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from UW-Madison Chemical Safety.

  • Gomha, S. M., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega.

  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Retrieved from Benchchem.

  • Cole-Parmer. (2013). Chemical Compatibility.

  • U.S. Coast Guard. (n.d.). Chemical Compatibility Chart.

  • Saint-Gobain. (n.d.). Chemical Resistance Properties of Tubing.

  • Siemens. (2008). Chemical Resistance Chart.

  • Pacific Water Technology. (n.d.). Chemical Compatibility Chart.

Sources

Handling

Personal protective equipment for handling 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

Title: Advanced Personal Protective Equipment & Handling Protocol for 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide Introduction: As a Senior Application Scientist, I frequently consult with drug development teams scalin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Personal Protective Equipment & Handling Protocol for 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide

Introduction: As a Senior Application Scientist, I frequently consult with drug development teams scaling up heterocyclic syntheses. When handling 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide (CAS: 173540-03-9), the primary failure point I observe is treating it like a standard organic nitrile. It is not. This compound presents a dual-threat profile: the thiazole ring acts as a lipophilic carrier that accelerates dermal penetration, while the carbonimidoyl cyanide moiety serves as a highly reactive precursor to lethal hydrogen cyanide (HCN) gas. This guide establishes a self-validating, mechanistically grounded protocol for its safe handling, ensuring operational integrity from bench-scale analytics to preparative synthesis.

Mechanistic Risk Assessment: The Causality of PPE Selection

To design an effective defense, we must understand the chemical offense.

  • Dermal Toxicity (The Thiazole Vector): The 4-methyl-1,3-thiazole ring is highly lipophilic. If the compound contacts the skin, this lipophilicity allows it to rapidly bypass the stratum corneum. Standard latex or thin nitrile gloves provide minimal permeation resistance against such heterocyclic structures[1].

  • Inhalation Hazard (The Cyanide Vector): The carbonimidoyl cyanide group (-C(=NH)CN) is sensitive to hydrolysis and acidification. Exposure to ambient moisture or acidic reagents protonates the cyanide ion ( CN− ), driving the equilibrium toward the release of hydrogen cyanide (HCN) gas (pKa = 9.2). HCN is a potent systemic poison that binds to cytochrome c oxidase in the mitochondrial respiratory chain, instantly halting cellular respiration[2].

Therefore, our PPE strategy must strictly isolate the operator from both dermal permeation and vapor inhalation[3].

Tiered Personal Protective Equipment (PPE) Matrix

In accordance with OSHA Standard 29 CFR 1910.132, PPE must be scaled to the specific hazard profile of the operation[2]. The following matrix summarizes the quantitative shift in protective requirements based on operational scale.

Operational ScaleHand ProtectionBody & Eye ProtectionRespiratory & Engineering Controls
Analytical (< 1g) Double-glove: Nitrile (inner) + Butyl rubber (outer)Flame-retardant lab coat, chemical splash gogglesChemical fume hood (face velocity ≥ 100 LFM)
Preparative (> 1g) Extended-cuff Butyl rubber or Viton glovesTyvek® chemical suit, splash goggles + full face shieldFume hood + access to NIOSH-approved supplied-air respirator

Scientific Context: Butyl rubber and Viton are mandated for preparative scales because their dense, cross-linked polymer structures offer superior breakthrough times against lipophilic nitriles compared to standard nitrile elastomers[4].

Standard Operating Procedure (SOP): Execution & Causality

Every step in this workflow is designed as a self-validating system to eliminate single points of failure.

Phase 1: Pre-Execution Validation

  • Ventilation Verification: Visually confirm the chemical fume hood monitor reads a minimum of 100 Linear Feet per Minute (LFM). Causality: This velocity is mathematically required to capture and exhaust any evolved HCN gas before it breaches the sash plane[5].

  • Antidote Staging: Ensure a specialized cyanide antidote kit (e.g., Cyanokit containing hydroxocobalamin) is unexpired and placed outside the immediate hazard zone.

  • Buddy System: Never handle cyanide derivatives alone. A second trained scientist must be present with a clear line of sight[5].

Phase 2: Active Handling

  • Donning: Inspect butyl rubber gloves for micro-tears using the inflation method. Don the inner nitrile glove, followed by the outer butyl glove.

  • Segregation: Remove all acidic reagents, nitrites, and chlorates from the fume hood[5]. Causality: Accidental mixing with acids will rapidly drop the pH below 9.2, triggering massive HCN gas evolution.

  • Transfer: Weigh and transfer the solid 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide exclusively within the deepest 6 inches of the fume hood to maximize capture velocity[4].

Emergency Response & Decontamination Workflow

In the event of a spill, immediate chemical neutralization is required. We utilize 10% sodium hypochlorite (household bleach) to chemically dismantle the cyanide threat[6].

Mechanism of Action: Sodium hypochlorite acts as a strong oxidizing agent. It attacks the toxic cyanide ion ( CN− ) and oxidizes it into the significantly less toxic cyanate ion ( OCN− ), which eventually hydrolyzes into carbon dioxide and nitrogen[7]. Reaction: CN−+OCl−→OCN−+Cl−

Step-by-Step Spill Response:

  • Assess: For spills > 50g or outside the fume hood, evacuate the laboratory immediately and trigger the Hazmat alarm. Do not attempt cleanup[5].

  • Contain (Spills < 50g): If the spill is contained within the hood, ensure butyl gloves and a face shield are donned.

  • Neutralize: Slowly pour 10% sodium hypochlorite solution over the spill, starting from the perimeter and working inward to prevent spreading[8].

  • Validate: Allow a strict 30-minute contact time. Causality: Chemical oxidation is not instantaneous; this dwell time ensures complete conversion of cyanide to cyanate.

  • Absorb: Use compatible chemical absorbent pads to collect the neutralized liquid.

Waste Disposal & Decommissioning

Improper waste disposal is a leading cause of delayed cyanide exposure.

  • pH Control: All liquid waste containing 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide or its neutralized byproducts must be basified to a pH > 10 using 1M Sodium Hydroxide (NaOH) prior to sealing the waste carboy[7].

  • Causality: The pKa of hydrogen cyanide is 9.2. By artificially forcing the pH above 10, Le Chatelier's principle dictates that the equilibrium will heavily favor the non-volatile, water-soluble CN− ion, physically preventing the off-gassing of HCN vapor in the waste storage area.

  • Labeling: Double-bag all solid waste (gloves, pads) and clearly label as "Toxic Cyanide Waste - DO NOT MIX WITH ACIDS"[4].

Operational Workflow Diagram

SpillResponse A Initiate Protocol: 4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide B Engineering Control: Chemical Fume Hood A->B C Spill Event Occurs? B->C D Small Spill (< 50g) Don Butyl Rubber PPE C->D Yes (Contained) E Large Spill (> 50g) Evacuate & Isolate C->E Yes (Uncontained) H Routine Doffing & Hand Washing C->H No (Routine) F Neutralize: 10% Sodium Hypochlorite D->F G Waste Segregation: Keep pH > 10 F->G

Workflow for safe handling and emergency spill response for cyanide-containing thiazole derivatives.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Cyanide & OSHA PPE Standards." NJ.gov. [Link]

  • University of New Mexico Environmental Health & Safety. "Cyanide Standard Operating Procedure." UNM.edu. [Link]

  • Wikipedia. "Sodium hypochlorite - Waste water treatment and Cyanide Oxidation." Wikipedia.org. [Link]

  • Water and Wastewater. "Cyanide Treatment Wastewater: Effective Methods for Industrial Effluent Purification." Waterandwastewater.com. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • United Chemical. "Sodium Cyanide Emergency Response Procedures and Protection." Unitedchemicalcn.com.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.